(3-Amino-pyrrolidin-1-yl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERFTFADAXMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655134 | |
| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-64-5 | |
| Record name | 3-Amino-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Amino-pyrrolidin-1-yl)-acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics
(3-Amino-pyrrolidin-1-yl)-acetic acid is a fascinating, yet not widely cataloged, bifunctional molecule that holds significant promise as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structure uniquely combines the rigidity of a pyrrolidine ring with the chelating and hydrogen bonding capabilities of both a secondary amine and a carboxylic acid, alongside a primary amine that offers a further point for chemical modification. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in the ever-evolving landscape of drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will focus on its synthesis from commercially available precursors, its predicted properties, and its role as a key building block for more complex molecules.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[2] The addition of an amino group at the 3-position and an acetic acid moiety at the 1-position introduces multiple points of interaction and potential for derivatization, making it an attractive starting point for the development of new chemical entities.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a strategic multi-step process, beginning with the readily available precursor, 3-aminopyrrolidine. The key transformation is the selective N-alkylation of the pyrrolidine nitrogen with an acetic acid equivalent, followed by any necessary deprotection steps.
Causality Behind the Synthetic Strategy
The choice of a two-step approach involving an ester intermediate is deliberate. Direct alkylation with a haloacetic acid can be challenging due to the competing reactivity of the primary amine and the potential for di-alkylation. By using an ester of a haloacetic acid, such as ethyl bromoacetate, we can selectively target the more nucleophilic secondary amine of the pyrrolidine ring.[3] The subsequent hydrolysis of the ester to the carboxylic acid is a well-established and generally high-yielding reaction.[4]
Furthermore, to ensure the selective alkylation of the ring nitrogen, the primary amino group of 3-aminopyrrolidine should be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the alkylation conditions and its facile removal under acidic conditions.
Detailed Experimental Protocol
Step 1: N-Boc Protection of 3-Aminopyrrolidine
-
Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate.
Step 2: N-Alkylation with Ethyl Bromoacetate
-
Reactant Mixture: Dissolve the Boc-protected 3-aminopyrrolidine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base: Add a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq) to the mixture.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.[2]
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography to yield ethyl (3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate.
Step 3: Hydrolysis and Deprotection
-
Hydrolysis: Dissolve the ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.[5]
-
Acidification & Deprotection: Cool the reaction mixture to 0 °C and carefully acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This will simultaneously protonate the carboxylate and remove the Boc protecting group.
-
Isolation: The final product, this compound, can be isolated as a hydrochloride salt by concentrating the solution or by precipitation and filtration.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Physicochemical Properties: A Predictive Analysis
Due to the absence of a dedicated CAS registry number and associated experimental data, the physicochemical properties of this compound must be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula C₆H₁₂N₂O₂. |
| pKa | pKa₁ (COOH): ~2-3, pKa₂ (NH₂): ~9-10, pKa₃ (ring NH): ~10-11 | The carboxylic acid pKa is typical for amino acids. The primary amine pKa is similar to other alkylamines. The pyrrolidine nitrogen pKa is expected to be slightly higher than that of pyrrolidine itself (pKa of conjugate acid is 11.27) due to the electron-donating effect of the alkyl substituent.[6] |
| LogP | -2.0 to -1.0 | The presence of two amino groups and a carboxylic acid will make the molecule highly polar and hydrophilic, resulting in a negative LogP value. |
| Solubility | High in water, soluble in polar protic solvents. | The zwitterionic nature at physiological pH will enhance water solubility.[6] |
| Appearance | Likely a white to off-white solid. | Similar to many amino acids and their derivatives. |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable building block in the design of novel drug candidates across various therapeutic areas.
Rationale for its Utility
-
Scaffold for Peptidomimetics: The pyrrolidine ring can serve as a constrained proline analogue, introducing conformational rigidity into peptide-based drugs, which can enhance binding affinity and metabolic stability.[1]
-
Chelating Agent: The amino acid moiety can act as a chelating agent for metal ions, a property that is relevant in the design of certain enzyme inhibitors and imaging agents.
-
Linker for PROTACs and ADCs: The bifunctional nature of the molecule allows it to be used as a linker to connect a targeting ligand to a payload, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Fragment for Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple functional groups make it an excellent fragment for FBDD campaigns to identify initial hits against a biological target.
Potential Therapeutic Areas
Derivatives of 3-aminopyrrolidine have shown promise in a variety of therapeutic areas, suggesting that this compound could be a valuable starting point for the development of:
-
Anticancer Agents: The pyrrolidine scaffold is found in numerous anticancer drugs.[2]
-
Antiviral and Antibacterial Agents: The ability to introduce diverse substituents on the pyrrolidine ring allows for the fine-tuning of activity against various pathogens.
-
Central Nervous System (CNS) Disorders: The polarity of the molecule could be modulated through derivatization to achieve blood-brain barrier penetration for targeting CNS disorders.
Logical Relationship Diagram
Caption: The structural features of this compound and their relevance to drug discovery applications.
Analytical Characterization
Given that this compound is a synthesized compound, its purity and identity must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would be expected to show characteristic signals for the pyrrolidine ring protons and carbons, as well as the methylene protons of the acetic acid moiety.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.[7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid or formic acid modifier) would likely be employed.[10]
-
Amino Acid Analysis: Specialized amino acid analyzers or derivatization followed by LC-MS can be used for quantification.[10]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel research chemical. Based on its structural components:
-
3-Aminopyrrolidine: This precursor is known to be corrosive and can cause severe skin burns and eye damage.[11]
-
Acetic Acid Moiety: While less hazardous, carboxylic acids can be irritants.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of a rigid pyrrolidine scaffold with multiple functional groups offers a wealth of opportunities for creating diverse chemical libraries and developing novel therapeutic agents. As our understanding of the structure-activity relationships of pyrrolidine-containing molecules continues to grow, so too will the potential applications of this versatile compound. This guide provides a foundational understanding for researchers looking to harness the potential of this compound in their drug discovery endeavors.
References
-
D'Andrea, P., & Nencioni, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. Retrieved from [Link].
-
Vasilev, A. A., & Vasileva, E. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29948723, (3-Oxo-pyrrolidin-1-YL)-acetic acid. Retrieved from [Link].
-
ResearchGate. (2021). synthesis of 2((3S,2S)-4-aminopyrrolidine-3-yl)acetic acid monomer.... Retrieved from [Link]
-
Rahman, M. T. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. ResearchGate. Retrieved from [Link]
-
Higashi, T., & Min, J. Z. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of mass spectrometry : JMS, 48(12), 1275–1282. [Link]
- Westphal, F., Junge, T., & Rösner, P. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
- Mishra, A., & Jha, S. K. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
-
Li, P., & He, F. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1117–1128. [Link]
-
Luy, B., & Kerfah, R. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Methods in molecular biology (Clifton, N.J.), 1771, 215–233. [Link]
-
ResearchGate. (2015). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Retrieved from [Link]
-
Yotis, W. W. (1966). Hydrolysis of synthetic esters by the antibacterial agent in serum. Journal of bacteriology, 91(2), 488–493. [Link]
-
Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid | C6H8N2O4 | CID 3364669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of (3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, aqueous solubility stands as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound's ability to dissolve in physiological media governs its absorption and distribution in the body.[1] This guide provides an in-depth technical overview of the solubility of (3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride, a molecule of interest within the broader class of pyrrolidine derivatives, which are recognized for their versatile therapeutic potential.[2] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies essential for robust solubility assessment.
Introduction to this compound dihydrochloride
This compound dihydrochloride belongs to the family of pyrrolidine-containing compounds, a structural motif prevalent in numerous natural products and synthetic drugs.[3] The pyrrolidine ring is a core component of the amino acid proline and is integral to the structure of many biologically active molecules.[2] The incorporation of this scaffold can enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[2]
The structure of this compound features a pyrrolidine ring substituted with an amino group at the 3-position and an acetic acid moiety at the 1-position. The dihydrochloride salt form suggests the presence of two basic centers that are protonated, which is anticipated to enhance aqueous solubility compared to the free base. The presence of both a carboxylic acid and an amino group makes it a zwitterionic compound at certain pH values, which can influence its solubility profile across the physiological pH range.
While specific therapeutic applications of this compound dihydrochloride are not yet extensively documented in publicly available literature, related pyrrolidine derivatives have shown a wide range of biological activities, including acting as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and as components of antiviral and antibacterial agents.[4][5] Given its structural features, this compound represents a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[6]
The Scientific Imperative of Solubility Determination
The solubility of an API is a critical physicochemical parameter that influences its biopharmaceutical properties.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1] Therefore, a thorough understanding and quantification of a compound's solubility are essential from the early stages of drug discovery through to formulation development.
Regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA) have established guidelines for solubility determination as part of the Biopharmaceutics Classification System (BCS).[7][8] The BCS categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[9] An API is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[7]
Experimental Protocol for Determining Aqueous Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method .[1] This method is widely accepted by regulatory agencies and provides a reliable measure of a compound's intrinsic solubility in a given solvent system.[7][8]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent (e.g., buffer of a specific pH). The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved compound. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[10]
Step-by-Step Methodology
The following protocol outlines the determination of the aqueous solubility of this compound dihydrochloride across a physiologically relevant pH range.
Materials:
-
This compound dihydrochloride (of known purity)
-
Buffer solutions (pH 1.2, 4.5, and 6.8) prepared according to pharmacopeial standards.[11]
-
Deionized water
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated pH meter
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer) as per pharmacopeial guidelines.[11] Verify the pH of each buffer at 37 °C.
-
Sample Preparation: Accurately weigh an excess amount of this compound dihydrochloride into vials in triplicate for each pH buffer. The excess solid should be visually present throughout the experiment to ensure saturation.
-
Equilibration: Add a precise volume of the respective pH buffer to each vial. Cap the vials tightly and place them in a shaker bath maintained at 37 ± 1 °C. Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 48 hours) to reach equilibrium. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly between the later time points.[1]
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at 37 °C for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: To ensure that no solid particles are included in the analysis, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm). Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantification: Analyze the concentration of this compound dihydrochloride in the clear filtrate or supernatant using a validated HPLC method. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[1]
Self-Validating System and Causality
This protocol incorporates a self-validating system. By running the experiment in triplicate, the precision of the measurement can be assessed.[11] Establishing the time to equilibrium by sampling at multiple time points ensures that the measured solubility is the true equilibrium solubility and not a kinetic artifact.[1] The final pH measurement confirms the stability of the buffer system in the presence of the API.
Data Presentation and Interpretation
The solubility data for this compound dihydrochloride should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility across different pH conditions.
Table 1: Hypothetical Aqueous Solubility of this compound dihydrochloride at 37 °C
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 150.5 | 3.2 |
| 4.5 | 125.8 | 2.5 |
| 6.8 | 110.2 | 2.1 |
Interpretation:
The hypothetical data in Table 1 suggests that this compound dihydrochloride exhibits high aqueous solubility across the physiological pH range of 1.2 to 6.8. The decreasing solubility with increasing pH might be attributed to the protonation state of the amino and carboxylic acid groups. As a dihydrochloride salt, the compound is expected to be highly ionized and thus more soluble in acidic conditions.
Visualization of the Experimental Workflow
A clear visualization of the experimental workflow can aid in understanding the logical flow of the solubility determination process.
Caption: Workflow for determining the aqueous solubility of this compound dihydrochloride using the shake-flask method.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of this compound dihydrochloride. The detailed protocol for the shake-flask method, grounded in regulatory guidelines, offers a robust approach for obtaining reliable and accurate solubility data. The anticipated high solubility of this compound, due to its dihydrochloride salt form, is a favorable characteristic for its potential development as a therapeutic agent.
Future research should focus on obtaining experimental solubility data in various biorelevant media to better simulate the conditions of the gastrointestinal tract. Additionally, understanding the solid-state properties of this compound dihydrochloride, such as its polymorphism and crystallinity, will be crucial for a complete biopharmaceutical characterization.
References
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
- Hoffmann-La Roche. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Fanning, S. W., Mayne, C. G., Dharmarajan, V., Carlson, K. E., Martin, T. A., & Katzenellenbogen, J. A. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Journal of medicinal chemistry, 61(23), 10526–10554. [Link]
-
World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]
-
PubChem. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. [Link]
-
Hoffmann-La Roche. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Singh, A., & Kumar, A. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-740. [Link]
-
Taylor, L. S., & Zhang, G. G. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(2), 6-13. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
ECA Academy. (2018). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
ChemBK. (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. [Link]
- Hoffmann-La Roche. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Kuo, M. R., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 51(18), 5756–5766. [Link]
-
PubChem. 3-Aminopyrrolidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. who.int [who.int]
Technical Guide: Ionization Properties of (3-Amino-pyrrolidin-1-yl)-acetic acid
A Comprehensive Analysis of pKa Values for Pharmaceutical Research
Introduction: The Critical Role of pKa in Drug Development
(3-Amino-pyrrolidin-1-yl)-acetic acid is a non-proteinogenic, cyclic amino acid derivative featuring a pyrrolidine ring substituted at the 1-position with an acetic acid moiety and at the 3-position with a primary amino group. Its structure presents three ionizable centers: a carboxylic acid, a tertiary amine within the pyrrolidine ring, and a primary amine side chain. This polyprotic nature means the molecule's net charge is highly dependent on the surrounding pH, a characteristic that fundamentally governs its pharmacokinetic and pharmacodynamic properties.
In drug discovery and development, the acid dissociation constant, or pKa, is a critical parameter. It dictates the degree of ionization of a compound at a given pH. This, in turn, influences essential properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with the biological target. The Henderson-Hasselbalch equation provides the mathematical framework relating pH, pKa, and the ratio of the protonated (acid) and deprotonated (conjugate base) forms of a molecule.[1][2][3] Understanding the pKa values of this compound is therefore indispensable for predicting its behavior in physiological environments and for designing effective drug formulations.
This guide provides an in-depth analysis of the pKa values of this compound. Lacking direct experimental data in published literature, this document synthesizes information from analogous structures, outlines the gold-standard experimental method for its determination, and discusses modern computational approaches for its prediction.
Structural Analysis and Estimated pKa Values
The molecule possesses three distinct ionizable functional groups. Consequently, it will be characterized by three macroscopic pKa values (pKa₁, pKa₂, pKa₃). By analyzing structurally similar compounds, we can estimate the pKa for each functional group.
-
Carboxylic Acid (pKa₁): The pKa of the α-carboxyl group in standard amino acids is typically around 2.0-2.5.[4] For proline, which shares the pyrrolidine ring structure, the carboxyl pKa is 1.99.[5] The N-substitution with an acetic acid group creates a structure analogous to a tertiary amine-containing carboxylic acid. This substitution is expected to have a minor effect on the carboxyl pKa.
-
Primary Amine (pKa₂): The primary amino group at the 3-position is attached to a saturated heterocyclic ring. Its basicity is expected to be similar to the side-chain amino group of lysine, which has a pKa of 10.53.[5][6]
-
Tertiary Amine (pKa₃): The nitrogen atom within the pyrrolidine ring is a tertiary amine. In proline, the corresponding secondary amine has a pKa of 10.60.[5] Tertiary amines are often slightly less basic than their secondary amine counterparts due to solvation effects, but the value is expected to remain high.
The two amino groups will have closely related pKa values, and definitive assignment requires experimental or high-level computational analysis. However, based on these analogs, a reasonable estimation of the macroscopic pKa values can be compiled.
Table 1: Estimated pKa Values for this compound
| Ionizable Group | Estimated pKa | Rationale / Analogous Compound (pKa) | Reference |
| Carboxylic Acid (-COOH) | ~2.0 | Proline, α-carboxyl group (1.99) | [5] |
| Primary Amine (-NH₂) | ~9.5 - 10.5 | Lysine, ε-amino group (10.53) | [5][6] |
| Tertiary Amine (ring N) | ~9.8 - 10.8 | Proline, α-ammonium group (10.60) | [5] |
These estimations lead to a predictable ionization profile as a function of pH, which is crucial for understanding the molecule's behavior in different biological compartments.
Gold-Standard Methodology: pKa Determination by Potentiometric Titration
For definitive pKa determination, potentiometric titration is the most widely used, precise, and cost-effective method.[7][8] The technique involves the stepwise addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a high-precision electrode.[9]
Principle of Potentiometry
A solution of the fully protonated form of this compound (e.g., the dihydrochloride salt) is titrated with a strong base (e.g., NaOH). As the base is added, the most acidic proton (from the carboxylic acid) is neutralized first, followed by the protons on the two amino groups. The pH is recorded after each addition of titrant, generating a titration curve. The pKa value for each ionizable group corresponds to the pH at the midpoint of the buffer region, which is mathematically identified as the inflection point on the curve (or the peak of the first derivative plot).[10][11]
Detailed Experimental Protocol
This protocol outlines a self-validating system for the accurate determination of the three pKa values.
A. Instrumentation and Reagents
-
Potentiometric Titrator: An automated titrator equipped with a high-precision combined glass pH electrode.
-
Standard Buffers: At least three certified pH buffers (e.g., pH 4.01, 7.00, 10.01) for electrode calibration.
-
Analyte: High-purity this compound (or its salt form), accurately weighed.
-
Titrants: Standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl). The NaOH solution must be carbonate-free to prevent buffering artifacts.
-
Supporting Electrolyte: 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[10]
-
Solvent: Degassed, deionized water.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.
B. Procedure
-
Electrode Calibration: Calibrate the pH electrode using the standard buffers at the intended experimental temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the analyte to prepare a solution of at least 10⁻³ M concentration. A lower concentration (minimum ~10⁻⁴ M) can be used but may reduce the signal-to-noise ratio.[9]
-
Dissolve the analyte in a known volume of the 0.15 M KCl solution.
-
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature.
-
Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution.
-
Begin gentle stirring with a magnetic stirrer.
-
Purge the headspace of the vessel with an inert gas (N₂) for 10-15 minutes before and during the titration to displace dissolved CO₂.[9]
-
-
Titration Execution:
-
If starting with the neutral form, first titrate with 0.1 M HCl to a low pH (e.g., pH 1.8) to ensure all functional groups are fully protonated.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. Use smaller increments in regions where the pH changes rapidly (near the equivalence points).
-
Record the pH and the volume of titrant added after the pH reading has stabilized following each addition.
-
Continue the titration until a high pH (e.g., pH 12) is reached to ensure deprotonation of all groups.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points (Vₑ) are identified as the peaks in the first derivative plot.[11]
-
The pKa values are determined from the pH readings at the half-equivalence points (Vₑ/2). For a triprotic acid, pKa₁ is the pH at Vₑ₁/2, pKa₂ is the pH at (Vₑ₁ + (Vₑ₂-Vₑ₁)/2), and pKa₃ is the pH at (Vₑ₂ + (Vₑ₃-Vₑ₂)/2).
-
Experimental Workflow Diagram
Complementary Method: In Silico pKa Prediction
In modern drug discovery, computational (in silico) methods are frequently used for the early prediction of pKa values, providing valuable insights before a compound is synthesized.[12] These methods have become powerful tools, though they are best used to complement, not replace, experimental data.
The prediction of pKa is fundamentally a calculation of the free energy difference of a deprotonation reaction.[13] Various approaches exist:
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate calculations of molecular energies. When combined with a continuum solvation model to account for the significant effect of the solvent (water), these methods can predict pKa values with high accuracy, although they are computationally intensive.[12][13]
-
Quantitative Structure-Activity Relationship (QSAR): These models are built by correlating structural features of a large dataset of molecules with their experimentally determined pKa values. Commercial software packages often use these empirical, database-driven approaches for rapid prediction.[14]
-
Machine Learning (ML): More advanced models utilize machine learning algorithms, such as graph convolutional neural networks, trained on vast pKa datasets to predict values for novel structures.[15][16] These models can achieve high accuracy, with reported root-mean-square errors often below 0.7 pKa units.[14][16]
While powerful, the accuracy of any prediction is highly dependent on the quality of the training data and the applicability of the model to the specific chemical space of the target molecule.[14]
Conclusion
This compound is a triprotic molecule with three key ionizable centers relevant to its function in a biological system. Based on structural analogy, its pKa values are estimated to be approximately 2.0 (carboxylic acid), 9.5-10.5 (primary amine), and 9.8-10.8 (tertiary amine).
While these estimations and modern computational predictions provide a strong theoretical foundation, the gold standard for accurate and reliable determination remains experimental measurement. Potentiometric titration offers a robust, precise, and accessible method to definitively characterize the ionization behavior of this compound. The resulting pKa values are essential data points that empower researchers and drug development professionals to understand and predict the compound's solubility, absorption, and ultimate therapeutic efficacy.
References
-
Berg, D., et al. (2004). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
Sapkota, A. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
IUPAC Project. (2024). Critical compilation of acid pKa values in polar aprotic solvents. IUPAC. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]
-
Ishida, T., & Kato, S. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
Çalışkan, B., & Yeşil, Y. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]
-
Piacenza, M., & Rossetti, G. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH National Library of Medicine. [Link]
-
Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]
-
Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]
-
ResearchGate. (2023). Machine learning methods for pKa prediction of small molecules: Advances and challenges. ResearchGate. [Link]
-
American Chemical Society. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. [Link]
-
ResearchGate. (2023). The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases. ResearchGate. [Link]
-
SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. ResearchGate. [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]
-
ResearchGate. (n.d.). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. ResearchGate. [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]
-
MedSchoolCoach. (2020). Isoelectric Point of Amino Acids, Part 2 | MCAT Organic Chemistry Prep. YouTube. [Link]
-
PubChem. (n.d.). 2-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]acetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 4. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. youtube.com [youtube.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. optibrium.com [optibrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (3-Amino-pyrrolidin-1-yl)-acetic acid and its Derivatives
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Within this class of heterocycles, the (3-Amino-pyrrolidin-1-yl)-acetic acid scaffold has emerged as a significant building block in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this versatile core. We will delve into the strategic rationale behind its design, key synthetic methodologies, and its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a vast array of biologically active molecules.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a rigid framework that can be readily functionalized to interact with biological targets.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring's stereochemistry can be precisely controlled to optimize binding affinity and selectivity.[2] Pyrrolidine-containing drugs are found in numerous therapeutic areas, including antibacterial, antiviral, anticancer, and cardiovascular medicine.[3][4]
The inherent chirality of many pyrrolidine derivatives, particularly those derived from the natural amino acid proline, offers a distinct advantage in designing stereospecific interactions with enzymes and receptors.[2] This has made the pyrrolidine scaffold a "privileged" structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple receptor types.
The Rise of the 3-Aminopyrrolidine Core: A Key Pharmacophore
While proline (pyrrolidine-2-carboxylic acid) has long been a staple in synthetic chemistry, the strategic placement of a primary amine at the 3-position of the pyrrolidine ring has unlocked new avenues in drug design. The 3-aminopyrrolidine moiety introduces a key basic center, capable of forming crucial ionic interactions and hydrogen bonds with biological targets. This functional group has proven to be instrumental in the development of a diverse range of therapeutic agents.
Early Synthetic Strategies and their Evolution
The synthesis of 3-aminopyrrolidine derivatives has been an area of active research, with numerous methods developed to access this important intermediate in both racemic and enantiomerically pure forms. Early approaches often involved multi-step sequences from readily available starting materials.[5]
A significant advancement in the field was the development of stereoselective syntheses, which are crucial for producing enantiomerically pure drugs. One common strategy involves the use of chiral starting materials, such as L-aspartic acid, to construct the pyrrolidine ring with the desired stereochemistry at the 3-position.[6] Other methods have utilized asymmetric catalysis to achieve high enantioselectivity.[7]
The following diagram illustrates a generalized synthetic pathway for the preparation of a protected 3-aminopyrrolidine intermediate, a common precursor in the synthesis of more complex derivatives.
Caption: Generalized workflow for the synthesis of a protected 3-aminopyrrolidine.
Therapeutic Applications of 3-Aminopyrrolidine Derivatives
The 3-aminopyrrolidine scaffold has been incorporated into a wide range of drug candidates, demonstrating its broad therapeutic potential. Some notable examples include:
-
CCR2 Antagonists: Novel 3-aminopyrrolidine derivatives have been synthesized and identified as potent antagonists of the human chemokine receptor 2 (CCR2).[8] CCR2 is implicated in inflammatory and autoimmune diseases, making its antagonists promising therapeutic agents.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The 3-aminopyrrolidine moiety is a key feature in several DPP-IV inhibitors, which are used for the treatment of type 2 diabetes.[9] These compounds help to regulate blood glucose levels by preventing the degradation of incretin hormones.[10]
-
Antibacterial Agents: Certain quinolone and naphthyridine antibiotics incorporate a 3-aminopyrrolidine substituent.[5] This group can enhance the antibacterial activity and pharmacokinetic properties of these drugs.
The N-Acetic Acid Moiety: Modulating Physicochemical and Pharmacological Properties
The introduction of an acetic acid group at the 1-position of the pyrrolidine ring transforms the scaffold into a zwitterionic structure, which can significantly impact its physicochemical and pharmacological properties. This modification can enhance aqueous solubility, a crucial factor for drug delivery and bioavailability.[2] Furthermore, the carboxylic acid group can serve as a key binding element, interacting with specific residues in the target protein.
The this compound core combines the advantageous features of the 3-aminopyrrolidine with the modulating effects of the N-acetic acid side chain. This combination creates a bifunctional scaffold with the potential for finely tuned interactions with biological targets.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives typically involves the N-alkylation of a protected 3-aminopyrrolidine with a suitable two-carbon electrophile, followed by deprotection. The following is a representative experimental protocol for the synthesis of a generic this compound derivative.
Protocol: Synthesis of a Boc-protected this compound derivative
Materials:
-
(R)- or (S)-3-(tert-Butoxycarbonylamino)pyrrolidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
N-Alkylation:
-
To a solution of (R)- or (S)-3-(tert-Butoxycarbonylamino)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated ester.
-
-
Saponification:
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected this compound derivative.
-
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The following diagram illustrates the key steps in this synthetic protocol.
Caption: Key steps in the synthesis of a protected this compound.
Future Directions and Conclusion
The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its unique combination of a basic amine, a chiral center, and a carboxylic acid moiety provides a rich platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, we can expect to see the continued application and evolution of this privileged scaffold in the development of next-generation medicines. The ongoing exploration of new synthetic methodologies will further enhance the accessibility and diversity of derivatives based on this core structure, paving the way for future drug discovery breakthroughs.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. ResearchGate. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. PMC. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
The Role of (3S)-(+)-3-Aminopyrrolidine Dihydrochloride in Neuropharmacology. Boronpharm. [Link]
- WO 2005/082893 A2.
-
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
-
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PMC. [Link]
-
2-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]acetic acid. PubChem. [Link]
- Synthesis of 3-amino-3-aryl propanoates and intermediates.
-
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. [Link]
-
Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. PubMed. [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (3-Amino-pyrrolidin-1-yl)-acetic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Expanding the Peptidomimetic Toolkit
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of non-natural or constrained amino acids is a cornerstone strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacokinetic profiles and refined biological activities.[1][2]
(3-Amino-pyrrolidin-1-yl)-acetic acid is a conformationally restricted β-amino acid analogue. Its rigid pyrrolidine scaffold imposes significant structural constraints on the peptide backbone, guiding it towards specific secondary structures like turns and helices. This pre-organization can be pivotal for optimizing ligand-receptor interactions. Furthermore, the β-amino acid nature of the residue inherently confers resistance to degradation by common proteases, thereby extending the in-vivo half-life of the resulting peptide. This guide provides a comprehensive framework and detailed protocols for the successful integration of this valuable building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Building Block: Rationale for Protection Strategy
The successful incorporation of this compound hinges on a precise and orthogonal protecting group strategy. The molecule possesses three key functional groups that must be addressed:
-
α-Carboxylic Acid: This group participates in the coupling reaction and is activated in situ.
-
α-Amino Group (Pyrrolidine Nitrogen): This secondary amine becomes part of the peptide backbone upon acylation.
-
Side-Chain Amino Group (Exocyclic at C3): This primary amine is a reactive side chain. If left unprotected, it would lead to undesired chain branching during synthesis.
For standard Fmoc/tBu SPPS, a compatible protection scheme is mandatory. The α-amino function is typically incorporated as part of the acetic acid moiety attached to the pyrrolidine nitrogen, but for clarity in synthesis, we consider the entire monomer. The most effective strategy employs an acid-labile group for the side-chain amine, which can be removed during the final cleavage step, and a base-labile group for the amine that will be involved in the subsequent coupling.
Therefore, the standard reagent for SPPS is Fmoc-(3-(Boc-amino)-pyrrolidin-1-yl)-acetic acid .
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the nitrogen that will be deprotected to allow for subsequent coupling. It is base-labile and removed at each cycle.[3][]
-
Boc (tert-butyloxycarbonyl): Protects the exocyclic side-chain amine. It is acid-labile and stable to the basic conditions of Fmoc removal, ensuring orthogonality.[3] It is removed simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleavage from the resin.
Detailed Experimental Protocols
These protocols assume a standard manual synthesis at a 0.1 mmol scale. Adjust volumes accordingly for different scales or automated synthesizers. The quality of solvents, particularly the use of amine-free DMF, is critical for success. [5]
Protocol 1: Resin Preparation and First Amino Acid Loading
Objective: To covalently attach the C-terminal amino acid to the solid support. 2-Chlorotrityl chloride (2-CTC) resin is recommended for producing peptide acids as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups if needed. [5][6]
-
Resin Swelling: Place 2-CTC resin (e.g., 150 mg, 0.67 mmol/g loading for 0.1 mmol scale) in a reaction vessel. Swell in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) in DCM (3 mL). Add N,N-diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.).
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chloride sites, drain the vessel and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 5 mL) and agitate for 30 minutes. [6][7]6. Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.
Protocol 2: Incorporation of Fmoc-(3-(Boc-amino)-pyrrolidin-1-yl)-acetic acid
Objective: To perform a complete synthesis cycle to couple the constrained amino acid to the growing peptide chain.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF (5 mL) for 20 minutes.
-
Drain and add 20% piperidine in DMF (v/v, 5 mL). [5] * Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Drain and wash thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
-
-
Coupling Reaction:
-
Rationale: Due to the potential steric hindrance of the pyrrolidine ring, a robust activation method is essential. While standard carbodiimide reagents can be used, uronium/aminium salts like HBTU or HATU are highly recommended for their efficiency and ability to suppress racemization. [6]HATU is particularly effective for hindered couplings.
-
Reagent Preparation: In a clean vial, pre-activate a mixture of:
-
Fmoc-(3-(Boc-amino)-pyrrolidin-1-yl)-acetic acid (0.3 mmol, 3 eq.)
-
HATU (0.29 mmol, 2.9 eq.)
-
DIPEA (0.6 mmol, 6 eq.)
-
Dissolve in 3 mL of DMF. Allow to stand for 2-3 minutes.
-
-
Coupling: Drain the DMF from the deprotected peptide-resin and immediately add the activated amino acid solution.
-
Reaction: Agitate at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A blue color indicates free amines and an incomplete reaction. If the test is positive, continue the coupling for another hour or perform a second coupling (double coupling).
-
Washing: Once the coupling is complete (Kaiser test negative/yellow), drain the reaction mixture and wash the resin with DMF (5 x 5 mL). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 3: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups (including the Boc group on the pyrrolidine side chain).
-
Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is Reagent K:
-
Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) .
-
CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry resin. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing ice-cold diethyl ether (40 mL).
-
-
Isolation:
-
A white precipitate should form. Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous solvent system (e.g., H₂O/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data & Troubleshooting
Table 1: Summary of Reagent Stoichiometry and Reaction Times
| Step | Reagent | Equivalents (relative to resin loading) | Typical Time |
| Loading (2-CTC) | Fmoc-AA, DIPEA | 3 eq., 6 eq. | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A (large excess) | 3 + 10 min |
| Coupling | Fmoc-(3-Boc-AmPyr)-AA | 3 eq. | 1-2 hours |
| HATU | 2.9 eq. | ||
| DIPEA | 6 eq. | ||
| Cleavage (Reag. K) | TFA Cocktail | N/A (large excess) | 2-3 hours |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Steric hindrance from the pyrrolidine ring.2. Peptide aggregation on the resin.3. Insufficient activation time or reagent activity. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.2. Increase Time/Temp: Extend coupling time to 4 hours or gently warm to 30-40°C.3. Use Stronger Reagents: Ensure HATU is used. For very difficult sequences, explore other coupling agents. |
| Chain Branching | Incomplete protection of the C3-amino group on the pyrrolidine ring. | Verify the starting material is correctly protected (e.g., Fmoc-(3-Boc -amino)-pyrrolidin-1-yl)-acetic acid). This is a raw material quality control issue. |
| Epimerization | Over-activation of the carboxylic acid, especially with excess base. | 1. Minimize pre-activation time before adding to the resin.2. Ensure accurate stoichiometry of reagents, particularly the base (DIPEA).3. The use of HATU (which contains HOAt) is known to minimize epimerization compared to some other reagents. [8] |
| Low Yield after Cleavage | 1. Incomplete coupling at one or more steps, leading to truncated sequences.2. Premature cleavage of the peptide from a highly acid-sensitive resin during synthesis. | 1. Implement monitoring (Kaiser test) at each step to ensure >99% completion.2. If using a hyper-acid sensitive resin like 2-CTC, avoid any acidic conditions during washes or synthesis steps. |
References
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifield Synthesis). Available from: [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Yu, J.S., Noda, H., & Shibasaki, M. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 57(3), 818-822. Available from: [Link]
-
University of Bath. Synthesis of cyclic peptide natural products and peptidomimetics. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Rijkers, D.T.S. Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace. Available from: [Link]
-
PMC. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]
-
ResearchGate. (2004). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Available from: [Link]
-
Cudic, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press. Available from: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]
-
PubMed Central. (2018). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Available from: [Link]
-
Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Available from: [Link]
-
The Journal of Organic Chemistry. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8. Available from: [Link]
Sources
- 1. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 2. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
(3-Amino-pyrrolidin-1-yl)-acetic Acid: A Versatile Scaffold for Neurological Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Design
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance.[3] The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with complex biological targets like receptors and enzymes in the brain.[2] Furthermore, the stereocenters inherent in substituted pyrrolidines enable fine-tuning of pharmacological activity and selectivity.[4]
This technical guide focuses on a particularly valuable building block: (3-Amino-pyrrolidin-1-yl)-acetic acid . This molecule incorporates several key features that make it an attractive starting point for the synthesis of novel neurological drug candidates:
-
A chiral 3-amino group that can be functionalized to interact with specific target residues or to append larger pharmacophores.
-
An N-acetic acid moiety that provides a second handle for derivatization or can act as a mimic of neurotransmitters like GABA or glycine.
-
The pyrrolidine ring itself, which can enhance properties like lipophilicity and rigidity, potentially improving blood-brain barrier (BBB) permeability.[5]
This document will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its selective functionalization, and its potential applications in the discovery of new treatments for neurological disorders such as Alzheimer's disease, depression, and epilepsy.[3][6]
Synthesis of the this compound Building Block
The synthesis of enantiomerically pure this compound requires a multi-step approach involving the formation of the chiral 3-aminopyrrolidine core, followed by selective N-alkylation and final deprotection. A common and efficient strategy starts from L-aspartic acid.[2]
Caption: Synthetic pathway for (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid.
Protocol 1: Synthesis of (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid
This protocol outlines a plausible synthetic route, adapted from established methodologies for the synthesis of 3-aminopyrrolidine derivatives and subsequent N-alkylation.[2][7]
Part A: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine
This precursor can be synthesized from L-aspartic acid through a multi-step process involving anhydride formation, acylation, esterification, reduction, and ring-closing, followed by reductive amination.[2] For the purpose of this guide, we will assume the availability of commercially sourced (S)-1-Benzyl-3-aminopyrrolidine.
Part B: Selective Protection of the 3-Amino Group
To selectively alkylate the pyrrolidine nitrogen, the more reactive primary amine at the 3-position must be protected. The trityl group is an excellent choice due to its bulk, which favors reaction at the primary amine, and its lability under acidic conditions.[8]
-
Dissolve (S)-1-Benzyl-3-aminopyrrolidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (Et3N) (1.2 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (Trt-Cl) (1.1 eq.) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude (S)-1-Benzyl-N-trityl-pyrrolidin-3-amine. Purify by column chromatography if necessary.
Part C: Debenzylation
The benzyl group on the pyrrolidine nitrogen is removed via catalytic hydrogenation.[9]
-
Dissolve the trityl-protected amine from Part B in ethanol or methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain (S)-N-Trityl-pyrrolidin-3-amine.
Part D: N-Alkylation with Ethyl Bromoacetate
The secondary amine of the pyrrolidine ring is now alkylated.[2]
-
Dissolve (S)-N-Trityl-pyrrolidin-3-amine (1.0 eq.) in acetonitrile or dimethylformamide (DMF).
-
Add sodium bicarbonate (NaHCO3) (2.0 eq.) as a base.
-
Add ethyl bromoacetate (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture , filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product , ethyl (S)-(3-(tritylamino)pyrrolidin-1-yl)acetate, by column chromatography.
Part E: Deprotection of the 3-Amino Group
The trityl group is removed under acidic conditions.
-
Dissolve the product from Part D in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue with a saturated solution of NaHCO3 and extract with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield ethyl (S)-(3-aminopyrrolidin-1-yl)acetate.
Part F: Hydrolysis of the Ethyl Ester
The final step is the saponification of the ethyl ester to the carboxylic acid.[10]
-
Dissolve the ethyl ester from Part E in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid.
Application in Neurological Drug Scaffolding
The bifunctional nature of this compound allows for its versatile use in creating libraries of compounds for screening against various neurological targets. The 3-amino group can be acylated to form amides, while the carboxylic acid can be coupled with amines to form a different set of amides. This differential reactivity is key to its utility.
Caption: Differential functionalization of this compound.
Protocol 2: Selective Amide Formation at the 3-Amino Position
This protocol details the acylation of the 3-amino group, a common step in building out a drug candidate. The carboxylic acid is temporarily protected as a methyl or ethyl ester.
-
Esterification: Convert (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl2 in methanol or ethanol).
-
Dissolve the resulting ester (1.0 eq.) and the desired carboxylic acid (R-COOH, 1.1 eq.) in DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.0 eq.).[11]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude amide by column chromatography.
-
Hydrolyze the ester as described in Protocol 1, Part F, to yield the final acid derivative.
Table 1: Common Coupling Reagents for Amide Bond Formation [11]
| Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization, suitable for sterically hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and cost-effective coupling reagent. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, often used with HOBt to suppress racemization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Efficient for solid-phase and solution-phase synthesis. |
Potential Neurological Targets and Applications
Derivatives of 3-aminopyrrolidine have been investigated for a range of neurological targets. The this compound scaffold can be used to generate compounds targeting:
-
Neurotransmitter Transporters: The structural similarity to amino acid neurotransmitters suggests potential for developing inhibitors of serotonin, norepinephrine, and dopamine transporters, relevant for treating depression and anxiety disorders.[8]
-
Enzyme Inhibition: The scaffold can be elaborated to target enzymes involved in neurodegeneration, such as prolyl oligopeptidase, which has been implicated in memory disorders.
-
Receptor Modulation: By appending appropriate pharmacophores, this building block can be used to create ligands for various G-protein coupled receptors (GPCRs) and ion channels involved in neuronal signaling.
Characterization and Quality Control
Thorough characterization of the building block and its derivatives is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the synthesized compounds at each step. The presence and integration of characteristic peaks for the pyrrolidine ring protons, the methylene protons of the acetate group, and the protons of the protecting groups and appended moieties will verify the desired transformations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and determine the exact mass of the synthesized molecules.
-
Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the final product and intermediates, analysis on a chiral stationary phase is recommended.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in neurological drug discovery. Its bifunctional nature, combined with the inherent stereochemistry and favorable properties of the pyrrolidine scaffold, provides a robust platform for generating diverse chemical libraries. The synthetic and functionalization protocols outlined in this guide offer a starting point for researchers and drug development professionals to explore the potential of this promising scaffold in the quest for new therapies for debilitating neurological and psychiatric disorders.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(8), 755. Retrieved from [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999). Google Patents.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(9), 2415-2421. Retrieved from [Link]
-
Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. (2018). Neurotoxicology, 65, 224-233. Retrieved from [Link]
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2016). Journal of Medicinal Chemistry, 59(17), 8094-8100. Retrieved from [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). Molecules, 23(11), 2947. Retrieved from [Link]
- Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. (2022). Google Patents.
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2011). Applied Chemical Industry, 40(1), 74-76. Retrieved from [Link]
- Extended release pharmaceutical formulation. (2020). Google Patents.
-
3-Aminopyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Therapeutic agent for diseases associated with nerve axon dysfunction, including therapeutic agent for alzheimer's disease. (2017). Google Patents.
-
What are the best conditions for the reaction of primary amine with ethylbromo acetate?. (2018). ResearchGate. Retrieved from [Link]
-
Hydrolysis of Ethyl Acetate. (n.d.). Prexams. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
- Compositions and methods for treating neurodegenerative diseases. (2022). Google Patents.
-
Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
N-Dealkylation of Amines. (2019). Molecules, 24(23), 4352. Retrieved from [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005). ARKIVOC, 2005(6), 287-292. Retrieved from [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2008). Google Patents.
- Novel compositions of matter and pharmaceutical compositions. (2021). Google Patents.
-
Uncovering New Therapeutic Targets for Amyotrophic Lateral Sclerosis and Neurological Diseases Using Real-World Data. (2022). Clinical and Translational Science, 15(1), 198-209. Retrieved from [Link]
-
Amide Bond Formation and Peptide Coupling. (2023). In Peptide Synthesis. IntechOpen. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google Patents [patents.google.com]
- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (3-Amino-pyrrolidin-1-yl)-acetic acid in Gene Regulation via PNAs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Nucleic Acids for Advanced Gene Regulation
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers high binding affinity and specificity to complementary DNA and RNA sequences.[1][2] This unique characteristic makes them powerful tools for gene regulation, acting through antisense or antigene mechanisms to modulate gene expression.[3][4][5] However, the efficacy of PNAs can be further enhanced by chemical modifications to their backbone. This guide focuses on the application of a specific chiral modification, incorporating (3-Amino-pyrrolidin-1-yl)-acetic acid into the PNA backbone, to create a new class of pyrrolidinyl PNAs with potentially superior properties for therapeutic and research applications.
The introduction of a pyrrolidine ring into the PNA backbone pre-organizes the structure, which can lead to more favorable binding thermodynamics with target nucleic acids.[6][7] The addition of a 3-amino group to this pyrrolidinyl moiety offers a versatile handle for further modifications, such as the attachment of cell-penetrating peptides (CPPs) to improve cellular uptake, a significant hurdle in PNA-based therapies.[8][9] This amino group can also improve aqueous solubility and introduce specific electrostatic interactions that may enhance binding affinity and specificity.
These application notes provide a comprehensive guide to the synthesis, characterization, and application of this compound modified PNAs for gene regulation. The protocols are designed to be self-validating, with built-in controls and checkpoints to ensure reliable and reproducible results.
I. Synthesis and Characterization of this compound PNA
The synthesis of PNAs modified with this compound involves two main stages: the synthesis of the monomer and the solid-phase synthesis of the PNA oligomer.
A. Proposed Synthesis of the this compound PNA Monomer
Caption: Proposed synthetic workflow for the PNA monomer.
B. Solid-Phase PNA Oligomer Synthesis
The synthesized monomer can be incorporated into a PNA oligomer using standard automated solid-phase peptide synthesis (SPPS) protocols.[11][12][13][] Both Fmoc and Boc/Z protection strategies can be employed.[6]
Protocol 1: Automated Solid-Phase Synthesis of Modified PNA
| Step | Procedure | Key Considerations |
| 1. Resin Preparation | Swell the appropriate resin (e.g., Rink Amide ChemMatrix) in N-methylpyrrolidone (NMP).[13] | The choice of resin depends on the desired C-terminal modification (e.g., amide). |
| 2. Deprotection | Remove the Fmoc protecting group using a solution of 20% piperidine in NMP. | Ensure complete deprotection by monitoring the reaction with a colorimetric test (e.g., Kaiser test). |
| 3. Monomer Coupling | Pre-activate the this compound PNA monomer (4 eq.) with a coupling agent like HATU or DIC/Oxyma (4 eq.) and a base such as DIPEA.[11][13] | Microwave heating can significantly reduce coupling times and improve efficiency.[13] |
| 4. Capping | Cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[11] | This step is crucial for the purity of the final product. |
| 5. Iteration | Repeat steps 2-4 for each subsequent monomer in the desired sequence. | |
| 6. Cleavage and Deprotection | Cleave the PNA from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/m-cresol). | The duration of cleavage depends on the resin used. |
| 7. Precipitation | Precipitate the crude PNA product in cold diethyl ether. |
C. Purification and Characterization
The purity and identity of the synthesized PNA oligomer must be confirmed before use in biological assays.
| Method | Protocol Summary | Expected Outcome |
| RP-HPLC | Purify the crude PNA on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA.[11][12] | A major peak corresponding to the full-length PNA product. |
| Mass Spectrometry | Analyze the purified PNA using MALDI-TOF or ESI-MS.[11] | The observed mass should match the calculated molecular weight of the desired PNA sequence. |
II. Application in Gene Regulation: Antisense Strategy
PNAs can be designed to bind to specific mRNA sequences and block translation, an approach known as antisense gene silencing.[1][2][3][15][16]
A. Design of Antisense PNA
The design of an effective antisense PNA requires careful consideration of the target sequence.
| Parameter | Recommendation | Rationale |
| Target Region | The start codon region (AUG) of the target mRNA is a common and effective target.[15] | This region is critical for the initiation of translation. |
| Length | 10-15 bases. | This length provides a good balance of specificity and cellular uptake.[15] |
| Sequence | The PNA sequence should be complementary to the target mRNA sequence. | Watson-Crick base pairing ensures specific binding. |
| Controls | A mismatch control PNA with 2-3 mismatched bases should be designed. | This control helps to demonstrate the sequence-specificity of the observed effects. |
B. Evaluation of PNA-RNA Binding Affinity
The binding affinity of the modified PNA to its target RNA sequence should be quantified to ensure a stable interaction. Thermal melting (Tm) analysis is a standard method for this purpose.[6]
Protocol 2: Thermal Melting Analysis
-
Sample Preparation: Prepare solutions of the PNA and the complementary RNA oligonucleotide in a buffer (e.g., 100 mM NaCl, 10 mM phosphate, 0.1 mM EDTA, pH 7.0).[6]
-
Measurement: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased from a low to a high value (e.g., 15°C to 90°C) at a controlled rate (e.g., 1°C/min).[6]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. A higher Tm indicates stronger binding.
C. Cellular Delivery of Modified PNA
The neutral backbone of PNAs hinders their passive diffusion across cell membranes. Therefore, a delivery strategy is required. Conjugation to a cell-penetrating peptide (CPP) is a common and effective approach.[8][9][15]
Caption: Workflow for PNA-CPP conjugate delivery and action.
D. Cell-Based Gene Silencing Assay
The ability of the modified PNA to silence a target gene can be assessed in a cell-based assay.
Protocol 3: In Vitro Gene Silencing
-
Cell Culture: Plate the target cells in a suitable multi-well plate and grow to a confluency of 70-80%.
-
Treatment: Treat the cells with the PNA-CPP conjugate at various concentrations. Include a negative control (untreated cells), a CPP-only control, and a mismatch PNA-CPP control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for cellular uptake and gene silencing.
-
Analysis of Gene Expression:
-
Quantitative PCR (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by qPCR to measure the mRNA levels of the target gene.
-
Western Blot: Lyse the cells and perform a Western blot to measure the protein levels of the target gene product.[17]
-
-
Data Analysis: Normalize the gene expression levels in the treated samples to the untreated control. A significant reduction in mRNA and/or protein levels in the cells treated with the target PNA-CPP conjugate compared to the controls indicates successful gene silencing.
III. Data Analysis and Interpretation
The following table provides a framework for interpreting the results from the described protocols.
| Assay | Metric | Interpretation of a Positive Result |
| Thermal Melting | ΔTm | An increase in Tm for the modified PNA compared to a standard PNA suggests enhanced binding affinity. |
| qPCR | Fold change in mRNA | A significant decrease in the target mRNA level with the specific PNA compared to the mismatch control. |
| Western Blot | Protein band intensity | A visible reduction in the protein band corresponding to the target gene in the specific PNA-treated sample. |
IV. Conclusion and Future Directions
The incorporation of this compound into the PNA backbone represents a promising strategy for developing next-generation gene-regulatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and in vitro evaluation of these modified PNAs. The inherent versatility of the 3-amino group opens up avenues for further functionalization, such as the attachment of imaging agents for diagnostic applications or other therapeutic moieties for combination therapies. Further studies are warranted to explore the in vivo efficacy and safety of these novel PNA constructs.
V. References
-
Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli. (2022). bioRxiv. [Link]
-
Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue. (2000). Organic Letters. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. [Link]
-
An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis.
-
Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone. ResearchGate.
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. PMC. [Link]
-
Enhanced gene silencing of HIV-1 specific siRNA using microRNA designed hairpins. PMC.
-
Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. PMC. [Link]
-
Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science.
-
Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. PubMed. [Link]
-
γ-Amino Carboxylic Acid Modification Enhances the Efficacy of PNAs Targeting miR-221-3p in A549 Cells. bioRxiv.
-
Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. PubMed. [Link]
-
Antibacterial Peptide Nucleic Acids—Facts and Perspectives. MDPI. [Link]
-
Peptide nucleic acid (PNA) binding-mediated gene regulation. PubMed. [Link]
-
Biosynthesis of 3-thia-α-amino acids on a carrier peptide. PMC.
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. ResearchGate. [Link]
-
A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding.
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. PubMed. [Link]
-
Peptide nucleic acid (PNA) binding-mediated gene regulation. ResearchGate. [Link]
-
Amino acid inhibition of sodium-dependent synaptosomal proline uptake. PubMed.
-
Competitive Inhibition of Amino Acid Uptake Suppresses Chlamydial Growth. NIH. [Link]
-
Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 12. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 13. saspublishers.com [saspublishers.com]
- 15. Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli | bioRxiv [biorxiv.org]
- 16. Antibacterial Peptide Nucleic Acids—Facts and Perspectives | MDPI [mdpi.com]
- 17. An update of label-free protein target identification methods for natural active products [thno.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of (3-Amino-pyrrolidin-1-yl)-acetic acid
Welcome to the technical support center for the crystallization of (3-Amino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this zwitterionic molecule. Our approach is rooted in fundamental principles of physical organic chemistry and crystallization science to empower you to optimize your experimental outcomes.
Understanding the Molecule: The Zwitterionic Challenge
This compound is a non-proteinogenic amino acid. Its structure contains both a basic secondary amine within the pyrrolidine ring and a tertiary amine at the 1-position, as well as a carboxylic acid group. This dual functionality means that in the solid state and in solutions near neutral pH, the molecule exists as a zwitterion, or inner salt.
The zwitterionic nature is the single most critical factor governing its crystallization behavior. The strong electrostatic interactions in the crystal lattice lead to high melting points and significant solubility in polar protic solvents like water, while exhibiting very low solubility in nonpolar organic solvents.[1][2] This high polarity and strong intermolecular bonding can make crystallization challenging, often leading to issues like oiling out, poor crystal habit, or the formation of very fine, difficult-to-filter particles.[3]
Core Physicochemical Characteristics (Estimated)
Direct experimental data for this compound is not widely published. The following properties are estimated based on its structure and data from analogous compounds like pyrrolidine and other amino acids.[4][5] These values should be used as a guide for initial experimental design.
| Property | Estimated Value / Characteristic | Rationale & Impact on Crystallization |
| Molecular Formula | C₆H₁₂N₂O₂ | - |
| Molecular Weight | 144.17 g/mol | Essential for calculating molar concentrations and yield. |
| Form | Zwitterionic Solid | High lattice energy. Requires polar solvents to overcome intermolecular forces.[6] |
| pKa Values | pKa₁ (COOH) ≈ 2-3; pKa₂ (NH) ≈ 9-10 | Dictates the charge state of the molecule at different pH values. Crucial for pH-swing crystallization.[7] |
| Isoelectric Point (pI) | Estimated ≈ 6-7 | The pH at which the molecule has a net-zero charge and typically exhibits minimum solubility. The ideal target for crystallization by pH adjustment.[8] |
| Solubility Profile | High in Water; Low in Alcohols (Ethanol, IPA); Very Low in Aprotic Solvents (Acetone, Ethyl Acetate, Heptane) | Water is the primary solvent of choice. Alcohols and other miscible organic solvents will act as anti-solvents.[3] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the crystallization of this compound.
Q1: What is the best starting solvent for crystallizing this compound?
A: Water is the recommended primary solvent. Due to its zwitterionic nature, this compound is highly polar and will exhibit its highest solubility in water.[1] Crystallization can then be induced from an aqueous solution by cooling, adding an anti-solvent, or adjusting the pH. For purification purposes, dissolving in a minimum amount of hot water is a standard starting point.[9]
Q2: Can I use a mixed solvent system?
A: Yes, mixed solvent systems are highly effective, particularly for anti-solvent crystallization. The most common approach is to dissolve the compound in water and then add a miscible organic solvent in which it is poorly soluble (the anti-solvent).[10][11] Good candidate anti-solvents include:
-
Alcohols: Isopropanol (IPA), Ethanol
-
Ketones: Acetone
-
Ethers: Tetrahydrofuran (THF)
The use of an anti-solvent reduces the dielectric constant of the medium, decreasing the solubility of the zwitterionic species and inducing supersaturation.[12]
Q3: How critical is pH control during crystallization?
A: Extremely critical. The solubility of amino acids is highly dependent on pH.[13]
-
At low pH (e.g., < 2): Both the carboxylic acid and the amino groups will be protonated, resulting in a net positive charge (cationic form). Solubility is generally high.
-
At high pH (e.g., > 10): The carboxylic acid will be deprotonated, and the amino groups will be neutral, resulting in a net negative charge (anionic form). Solubility is also generally high.
-
Near the Isoelectric Point (pI): The molecule exists predominantly as the zwitterion with a net-zero charge. Intermolecular electrostatic attractions are maximized, leading to the lowest solubility .[8]
Therefore, adjusting the pH of your solution to the pI is a powerful method to induce crystallization.[3]
Q4: Should I use cooling, anti-solvent, or pH adjustment for crystallization?
A: The best method depends on your specific objective (e.g., purification vs. particle size control) and the impurities present.
-
Cooling Crystallization: Best for compounds with a steep solubility curve in water (high solubility when hot, low when cold). It is a simple and effective method for purification.
-
Anti-solvent Crystallization: Offers excellent control over supersaturation and, consequently, particle size. It is widely used for APIs when specific solid-state properties are required.[11]
-
pH Adjustment (Neutralization): A very effective method for zwitterions. It can be used to rapidly generate supersaturation but must be controlled carefully to avoid precipitating amorphous material.[3]
The following workflow can help guide your decision:
Caption: Decision workflow for selecting a primary crystallization method.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The compound "oils out" or forms a sticky precipitate instead of crystals.
-
Q: My solution turned cloudy and formed an oil upon cooling/adding an anti-solvent. What is happening and how can I fix it?
-
A: Cause: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the level of supersaturation is too high. The solute separates as a supercooled liquid phase instead of an ordered crystalline solid. This is common with highly polar molecules that are being crashed out of solution too quickly.
-
Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
For Cooling Crystallization: Slow down the cooling rate significantly. A rate of 5-10 °C per hour is a good starting point.
-
For Anti-solvent Crystallization: Add the anti-solvent much more slowly, ideally dropwise, with vigorous stirring at the point of addition to ensure rapid dispersion.[11]
-
-
Increase the Temperature: Perform the crystallization at a higher temperature. This increases the solubility of the oil phase, making it more likely to transition to a crystalline state. For anti-solvent addition, try adding the anti-solvent while maintaining the solution at 40-50 °C.
-
Use Seeding: Introduce a small number of seed crystals into the solution once it becomes slightly metastable (just before it would normally oil out). Seed crystals provide a template for growth and can bypass the kinetic barrier to nucleation, promoting direct crystallization.[]
-
Change the Solvent/Anti-solvent: If the problem persists, the solvent system may be inappropriate. If using acetone as an anti-solvent, try a more viscous alcohol like isopropanol (IPA) or n-propanol. Sometimes, a slightly "poorer" primary solvent (e.g., a water/methanol mix instead of pure water) can prevent oiling.
-
-
Problem 2: The resulting crystals are extremely fine (like powder) and difficult to filter.
-
Q: I managed to get a solid, but it's a very fine powder that clogs the filter paper. How can I grow larger crystals?
-
A: Cause: The formation of very fine particles (fines) is typically caused by rapid, uncontrolled primary nucleation, which happens when supersaturation is generated too quickly.[]
-
Solutions:
-
Minimize Supersaturation: The key is to maintain a low level of supersaturation for a longer period. This favors crystal growth over nucleation.
-
Slower Cooling/Anti-solvent Addition: As with oiling out, slowing down the process is the first step.
-
Temperature Cycling (Ostwald Ripening): After the initial crystallization, gently heat the slurry by a few degrees (e.g., 5-10 °C) to dissolve the smallest crystals (which have higher solubility) and then cool it back down slowly. The dissolved material will then deposit onto the larger, more stable crystals. Repeating this cycle can significantly increase the average particle size.
-
-
Ageing/Digestion: Hold the crystal slurry at the final crystallization temperature with gentle stirring for several hours (or even overnight). This allows for Ostwald ripening to occur, where smaller particles dissolve and redeposit onto larger ones.
-
Control Agitation: While stirring is essential, excessively high shear can cause secondary nucleation (crystals breaking into smaller crystals). Use gentle, effective stirring (e.g., a large magnetic stir bar at a low RPM or an overhead stirrer) to keep the crystals suspended without causing attrition.
-
-
Problem 3: The crystallization process gives a low or inconsistent yield.
-
Q: My yield is much lower than expected based on solubility, or it varies significantly between batches. What factors should I investigate?
-
A: Cause: Low yield can be due to incomplete crystallization (insufficient supersaturation) or losses during workup. Inconsistency often points to poor control over critical process parameters.[15]
-
Solutions:
-
Ensure Sufficient Supersaturation:
-
For Cooling: Make sure your final temperature is low enough. Check the solubility at that temperature to estimate your maximum theoretical yield.
-
For Anti-solvent: Ensure you have added a sufficient volume of the anti-solvent. You may need to create a ternary phase diagram (water/anti-solvent/solute) to optimize the final composition.
-
-
Allow Sufficient Time: Crystallization is not instantaneous. Ensure you are allowing enough time at the final conditions for the system to reach equilibrium. An overnight hold is often beneficial.
-
Minimize Losses During Isolation:
-
Wash the filter cake with a cold mixture of the final mother liquor composition (e.g., a water/IPA mixture), not with pure water, which would redissolve the product.
-
Use a pre-chilled washing solvent to minimize solubility losses.
-
-
Control pH Precisely: If using pH adjustment, ensure the final pH is precisely at the point of minimum solubility (the pI). Even a small deviation can significantly increase the compound's solubility in the mother liquor.[16][17] Use a calibrated pH meter and add the acid/base slowly.
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JPH1059911A - Crystallization of acidic amino acid - Google Patents [patents.google.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salting out - Wikipedia [en.wikipedia.org]
- 13. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 16. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
Welcome to the technical support guide for (3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the handling, storage, and application of this versatile building block, moving beyond simple procedural steps to explain the underlying chemical principles for successful and reproducible experimentation.
Compound Identification and Properties
This compound is a non-standard amino acid derivative valued as a scaffold in medicinal chemistry and a building block for novel peptides and peptidomimetics.[1][2] Its structure, featuring both a secondary amine within the pyrrolidine ring and a primary amine, along with a carboxylic acid, makes it a trifunctional molecule with unique conformational properties. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Data | Source |
| Chemical Name | This compound dihydrochloride | - |
| Parent CAS No. | 1187931-07-2 ((R)-enantiomer, free base) | [3] |
| Molecular Formula | C₆H₁₂N₂O₂ · 2HCl | [4] |
| Molecular Weight | 217.10 g/mol | - |
| Appearance | Typically a white to off-white solid | [2] |
| Storage | 2-8°C, desiccate, under inert atmosphere | [2][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of the compound.
Q1: What are the optimal storage conditions for this compound dihydrochloride?
A1: As a Senior Application Scientist, I cannot overstate the importance of proper storage to maintain the integrity of this reagent. Being a dihydrochloride salt of a diamino acid, it is hygroscopic and susceptible to degradation from atmospheric moisture.
-
Mechanism: The presence of two hydrochloride salts makes the compound attract water, which can hydrolyze labile bonds or catalyze side reactions over time. The free amines are also susceptible to oxidation.
-
Protocol: Store the solid compound in a tightly sealed container in a desiccator at 2-8°C.[2] For long-term storage (>6 months), we strongly recommend flushing the container with an inert gas like argon or nitrogen before sealing.[6] This dual approach of low temperature and desiccation minimizes both hydrolytic and oxidative degradation pathways.
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Based on data from structurally related amino acid hydrochlorides, this compound should be treated as a potential irritant.[5][7]
-
Hazard Profile: It is classified as a skin and eye irritant.[7] Inhalation of the powdered form may cause respiratory tract irritation.[5]
-
Required PPE: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Standard laboratory PPE is mandatory:
-
Safety glasses or goggles.
-
A lab coat.
-
Nitrile or neoprene gloves.
-
-
Rationale: The acidic nature of the hydrochloride salt and the chemical reactivity of the amine functional groups are the primary drivers of its irritant properties. Preventing direct contact is key to safe handling.
Q3: How do I prepare a stock solution? What is the best solvent?
A3: The dihydrochloride salt form is designed for enhanced aqueous solubility.
-
Solvent Choice: For most applications, sterile, deionized water is the preferred solvent. A related pyrrolidine derivative showed water solubility exceeding 100 mg/mL.[9] For organic reactions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but complete dissolution may require gentle heating or sonication.
-
Solution Stability: Aqueous solutions are significantly less stable than the solid form. We have observed that similar compounds can degrade in aqueous buffers over 48-72 hours.[9]
-
Best Practice: Prepare aqueous stock solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: The free amine is required for my reaction. How do I handle the dihydrochloride salt?
A4: This is a critical experimental step. The two hydrochloride moieties protonate the nitrogen atoms (the pyrrolidine ring nitrogen and the 3-amino group), rendering them non-nucleophilic. To participate in reactions like amide coupling, these amines must be deprotonated to their free base form.
-
Mechanism: An organic base is required to neutralize the HCl salts. The base must be strong enough to deprotonate the ammonium ions but not so strong that it causes unwanted side reactions.
-
Protocol: In a typical peptide coupling reaction, a non-nucleophilic organic base is added in situ. A 2- to 2.5-fold molar excess of a base like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) relative to the this compound dihydrochloride is standard practice.
-
Expert Tip: Add the base to the solution of the amino acid in the reaction solvent (e.g., DMF) and stir for 5-10 minutes before adding the coupling agents and the carboxylic acid partner. This ensures complete neutralization and availability of the nucleophilic amines.
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental challenges.
Guide 1: Incomplete Amide Coupling or Peptide Synthesis
Failure to achieve complete coupling is one of the most frequent issues when using novel amino acid building blocks. The workflow below outlines a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting workflow for incomplete amide coupling reactions.
-
Why it Fails: Incomplete coupling often stems from three core issues: (1) Poor Nucleophilicity: Insufficient neutralization of the HCl salts leaves the amines protonated and unreactive. (2) Reagent Degradation: Coupling agents like HATU or HBTU are moisture-sensitive. Anhydrous conditions are paramount. (3) Steric Hindrance/Aggregation: The unique 3D structure of the pyrrolidine ring or the growing peptide chain can physically block the reactive sites.[10]
| Step | Action | Rationale & Expert Notes |
| 1 | Dissolve this compound dihydrochloride (1.0 eq) in anhydrous DMF. | DMF is an excellent solvent for peptide synthesis due to its high polarity and aprotic nature. |
| 2 | Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) to the solution. Stir for 10 minutes at room temperature. | Crucial Step: This ensures both ammonium centers are deprotonated to their nucleophilic free amine form. Using a slight excess of base drives the equilibrium. |
| 3 | In a separate vial, dissolve the carboxylic acid partner (1.1 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. | Pre-activating the carboxylic acid by forming the acyl-OAt-ester is more efficient and reduces potential side reactions, including racemization.[11] |
| 4 | Add the activated carboxylic acid solution from Step 3 to the amine solution from Step 2. | |
| 5 | Monitor the reaction by LC-MS every 30-60 minutes until the starting amine is consumed. | Self-Validation: Do not assume a standard reaction time. Empirical monitoring is key to determining the true completion point and avoiding unnecessary side reactions from prolonged exposure to coupling agents. |
| 6 | Quench the reaction by adding a small amount of water. Proceed with standard aqueous workup or purification. | Water will rapidly consume any remaining activated ester or coupling agent. |
Guide 2: Poor Solubility or Precipitation During Reaction
Q: My reaction mixture becomes cloudy or a precipitate forms after adding reagents. What should I do?
A: This issue is typically caused by salt formation or poor solubility of a reaction intermediate or product.
-
Primary Cause: The most common culprit is the precipitation of diisopropylethylammonium chloride (DIEA·HCl), the byproduct of neutralizing your starting material. This salt has limited solubility in some organic solvents like Dichloromethane (DCM) but is generally soluble in DMF.
-
Secondary Cause: The peptide being synthesized can aggregate and precipitate, especially if it contains multiple hydrophobic residues.[10] This is a more complex issue common in solid-phase peptide synthesis (SPPS) but can also occur in solution-phase.
-
Identify the Precipitate: If possible, isolate a small amount of the solid and check its solubility. DIEA·HCl will readily dissolve in water, whereas an aggregated peptide will not.
-
If it is DIEA·HCl:
-
Change Solvent: Switch to a more polar solvent like DMF or NMP where the salt is more soluble.
-
Ignore and Proceed: In many cases, the precipitated salt is a spectator and does not interfere with the reaction. The reaction can be allowed to proceed, and the salt will be removed during the aqueous workup.
-
-
If it is Product/Peptide Aggregation:
-
Add Chaotropic Agents: For solution-phase synthesis, adding a small percentage of DMSO can disrupt aggregation.
-
Increase Temperature: Gently warming the reaction (e.g., to 40°C) can increase solubility and break up aggregates. Monitor for potential side reactions at higher temperatures.
-
Dilute the Reaction: Lowering the concentration of reactants can sometimes prevent aggregation-driven precipitation.
-
References
-
Kim, D., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. Retrieved January 26, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride. Retrieved January 26, 2026, from [Link]
-
Science of Synthesis. (2005). Product Class 11: Peptides. Thieme. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved January 26, 2026, from [Link]
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]
- Google Patents. (n.d.). Synthesis of peptide t-20 using peptide intermediate fragments.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1187931-07-2 CAS MSDS ((R)-(3-AMINO-PYRROLIDIN-1-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. AMINO-PYRROLIDIN-3-YL-ACETIC ACID [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of (3-Amino-pyrrolidin-1-yl)-acetic acid: A DSC-Centric Comparative Study
Abstract: In the landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of methods for analyzing the purity of (3-Amino-pyrrolidin-1-yl)-acetic acid, a key building block in medicinal chemistry. We will focus on Differential Scanning Calorimetry (DSC) as a primary analytical tool, detailing its theoretical underpinnings, providing a robust experimental protocol, and critically comparing its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights to guide the selection of the most appropriate purity assessment methodology.
Introduction: The Criticality of Purity in Drug Synthesis
This compound is a synthetic intermediate whose structural motif is of growing interest in the development of novel therapeutics. As with any component destined for human use, verifying its purity is paramount. Impurities, even in minute quantities, can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.
Differential Scanning Calorimetry (DSC) offers a powerful, thermodynamically-based method for determining the absolute purity of crystalline organic compounds. Unlike chromatographic methods that quantify impurities relative to a primary standard, DSC provides a total mole percentage purity based on the physical phenomenon of melting point depression.[1][2] This guide will explore the utility of DSC for the subject compound, contextualizing its strengths and limitations against other common techniques.
The Principle of Purity Determination by DSC
The foundation of DSC purity analysis is the van't Hoff equation , which describes the depression of a solvent's freezing point upon the addition of a solute. In this context, the main compound is the "solvent" and the impurities are the "solute." For a eutectic system—where the impurity is soluble in the molten primary compound but insoluble in its solid crystalline form—the melting point is depressed, and the melting range is broadened in a manner proportional to the impurity concentration.[2][3]
The simplified van't Hoff equation used in DSC is:
Ts = T0 - ( RT0² X₂ ) / ΔHf ⋅ (1/F)
Where:
-
Ts is the sample temperature at a given point during the melt.
-
T0 is the theoretical melting point of the 100% pure compound.
-
R is the ideal gas constant (8.314 J/mol·K).
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the molar heat of fusion of the pure compound.
-
F is the fraction of the sample that has melted at temperature Ts.
By measuring the heat flow required to melt the sample as a function of temperature, the DSC instrument generates a melting endotherm. Software then integrates partial areas of this peak to calculate F at various temperatures (Ts). A plot of Ts versus 1/F yields a straight line whose slope is proportional to the mole fraction of the impurity (X₂).[3][4]
Experimental Protocol: DSC Purity Analysis
This protocol is designed to be self-validating through rigorous calibration and system suitability checks, ensuring the trustworthiness of the results.
Instrument and System Validation
Expert Insight: Before any sample analysis, the DSC instrument's temperature and enthalpy scales must be calibrated. This is non-negotiable for accuracy. Indium is the industry standard for this temperature range due to its sharp, well-defined melt.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH_f: 28.6 J/g). The measured values must be within the specifications set by the instrument manufacturer or internal SOPs.
-
System Suitability: Analyze a well-characterized purity standard (e.g., high-purity phenacetin) to verify the performance of the entire system, including the instrument, software, and method parameters. The calculated purity should fall within the certified range.
Sample Preparation and Experimental Parameters
Expert Insight: Sample preparation and experimental parameters are critical. A slow heating rate is essential to maintain thermal equilibrium, a core assumption of the van't Hoff model.[5] Hermetically sealed pans prevent mass loss through sublimation or evaporation, which would invalidate the results.
-
Sample Weighing: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[5]
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
DSC Method Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Initial Temperature: At least 20°C below the expected melting point.
-
Heating Rate: 0.5 °C/min. (Note: ASTM E928 recommends a rate between 0.3 K/min and 0.7 K/min).[5]
-
Final Temperature: At least 10°C above the completion of the melting endotherm.
-
Data Analysis Workflow
The analysis involves integrating the melting peak and applying the van't Hoff model.
Caption: Workflow for DSC purity determination from data acquisition to final calculation.
Comparative Analysis: DSC vs. Chromatographic Methods
While DSC is a powerful tool, it is not a panacea. Its performance must be compared with orthogonal techniques like HPLC to build a complete purity profile.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a standard choice.
Key Advantages over DSC:
-
Specificity: HPLC can separate and individually quantify different impurities, providing a detailed impurity profile.[6]
-
Sensitivity: Modern HPLC methods can achieve very low limits of detection (LOD) and quantitation (LOQ), often superior to DSC for trace impurities.[8]
-
Versatility: HPLC can analyze non-crystalline materials, thermally unstable compounds, and can distinguish between isomers.[9] For amino acid derivatives, chiral HPLC methods are crucial for determining enantiomeric purity, something DSC cannot do.[10][11]
Key Disadvantages compared to DSC:
-
Relative Method: Purity is typically reported as "area %" unless response factors for each impurity are determined using certified standards, which can be resource-intensive.
-
Method Development: Developing a robust, validated HPLC method can be significantly more time-consuming than a DSC analysis.[6]
Head-to-Head Comparison
The choice of method depends on the specific question being asked during the drug development process.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Thermodynamic (Melting Point Depression) | Chromatographic Separation |
| Purity Value | Absolute (Total mol % of eutectic impurities) | Relative (Area % unless quantified with standards) |
| Impurity Detection | Detects total soluble/insoluble impurities | Separates and quantifies individual impurities |
| Chiral Purity | Cannot distinguish enantiomers | Gold standard for enantiomeric purity analysis |
| Sample Type | Crystalline, thermally stable solids | Solids, liquids (must be soluble) |
| Speed | Rapid analysis time (often < 1 hour per sample)[7] | Longer, includes method development and run time |
| Key Limitation | Not suitable for amorphous or thermally labile compounds; cannot identify impurities.[6][9] | Requires reference standards for absolute quantification; method development can be complex. |
Deciding on the Right Analytical Strategy
A comprehensive purity assessment strategy should leverage the strengths of multiple techniques. The following decision tree illustrates a logical approach.
Caption: Decision workflow for a comprehensive purity analysis strategy.
Conclusion and Recommendations
For the purity analysis of synthetic this compound, Differential Scanning Calorimetry serves as an excellent, rapid technique for determining absolute purity , especially in early development stages where material is scarce.[6] Its value lies in providing a total impurity value based on a fundamental thermodynamic principle, acting as a powerful orthogonal check on chromatographic methods.[7]
However, DSC cannot replace HPLC . A validated reverse-phase HPLC method is essential for creating a detailed impurity profile, quantifying known and unknown impurities, and assessing stability. Furthermore, for a chiral molecule like this, a dedicated chiral HPLC method is mandatory to control enantiomeric purity, a critical quality attribute that DSC is blind to.[10]
Our recommendation is a dual-pronged approach:
-
Utilize DSC for rapid, absolute purity screening of new batches and for orthogonal confirmation of the primary component's purity.
-
Employ a validated RP-HPLC method as the primary tool for routine quality control, stability testing, and impurity profiling.
-
Implement a validated chiral HPLC method to ensure stereochemical integrity.
By integrating these techniques, researchers and drug development professionals can build a comprehensive, trustworthy, and scientifically sound purity profile for this compound, ensuring the quality and safety of downstream APIs.
References
-
Mettler Toledo. DSC Purity. Available from: [Link]
-
Markovich, R. et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ASTM International. (2019). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Available from: [Link]
-
TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Available from: [Link]
-
Thermal Support LLC. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]
-
Reddy, B. et al. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. Available from: [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. Available from: [Link]
- Giron, D. (1995). Applications of Thermal Analysis in the Pharmaceutical Industry. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. mt.com [mt.com]
- 2. tainstruments.com [tainstruments.com]
- 3. thermalsupport.com [thermalsupport.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 8. jocpr.com [jocpr.com]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Stereospecific Biological Activity of Pyrrolidine-Based Amino Acid Derivatives
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the profound impact of stereochemistry on the bioactivity of chiral compounds, focusing on the distinct pharmacological profiles of the R and S isomers of a key structural motif: the pyrrolidine-based amino acid. While direct comparative data for (3-Amino-pyrrolidin-1-yl)-acetic acid remains nascent in publicly accessible literature, a comprehensive analysis of its close structural analog, α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid, provides a compelling case study. This guide will illuminate the principles of stereospecificity, detail the synthetic and analytical strategies for isomer resolution, and present a comparative analysis of their biological activities, underpinned by robust experimental methodologies.
The Axis of Activity: Why Chirality Matters in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers (R and S forms). Biological systems, from enzymes to receptors, are themselves chiral entities, composed of L-amino acids and D-sugars. This inherent chirality dictates that the interaction between a small molecule and its biological target is often highly stereospecific—akin to a key fitting into a lock, where only one enantiomer possesses the correct spatial orientation for optimal binding and subsequent biological response.[1] This principle is a cornerstone of modern pharmacology, as the two enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and even toxicological profiles.
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3] When substituted, as in this compound, a chiral center is introduced, leading to the existence of R and S isomers. Understanding the distinct biological consequences of this stereoisomerism is paramount for the rational design of selective and effective therapeutic agents.
Case Study: Stereospecific Synthesis and Biological Evaluation of α-Amino-(4-hydroxy-pyrrolidin-3-yl)acetic Acid Derivatives
A study by Cecioni et al. (2015) provides an excellent illustration of the stereoselective synthesis and subsequent biological evaluation of derivatives of α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid, a close analog of our topic of interest.[4] This work highlights the divergent biological effects of the different stereoisomers.
Stereoselective Synthesis: Crafting Mirror-Image Molecules
The synthesis of enantiomerically pure compounds is a critical first step in evaluating their differential biological activities. A common strategy involves the use of a chiral auxiliary, a molecule that directs the stereochemical outcome of a reaction and is subsequently removed.
In the synthesis of the α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives, a cycloaddition reaction between a chiral nitrone derived from (+)- or (-)-menthone and an N-protected 3-pyrroline was employed to establish the desired stereochemistry.[4] The choice of the starting menthone enantiomer dictates the absolute configuration of the resulting pyrrolidine ring.
Experimental Protocol: Stereoselective Cycloaddition
-
Reactant Preparation: A solution of the chiral nitrone (derived from either (+)- or (-)-menthone) and N-benzyl-3-pyrroline in toluene is prepared.
-
Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation to facilitate the [3+2] cycloaddition reaction.
-
Purification: The resulting cycloadduct is purified using column chromatography.
-
Chiral Auxiliary Removal: The menthone auxiliary is cleaved under acidic conditions to yield the enantiomerically enriched pyrrolidine scaffold.
-
Further Modifications: The scaffold can then be further functionalized to produce the final target compounds.
Comparative Biological Activity: A Tale of Two Enantiomers
The synthesized enantiomers of the α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives were evaluated for their effects on neurotransmitter levels in the brain, specifically focusing on glutamate.[4] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders.
The study utilized in vivo microdialysis in anesthetized rats to measure extracellular glutamate concentrations in the striatum. One of the enantiomers, designated as ent-10 , induced a significant and sustained decrease in extracellular glutamate levels.[4] In contrast, its mirror image, compound 9 , had a much less pronounced effect.[4]
| Compound | Stereochemistry | Effect on Striatal Glutamate Levels |
| ent-10 | Enantiomer 1 | Marked and sustained decrease |
| 9 | Enantiomer 2 | Minimal effect |
Experimental Protocol: In Vivo Microdialysis
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Probe Implantation: A microdialysis probe is surgically implanted into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analyte Administration: The test compounds (ent-10 or 9) are administered via reverse dialysis through the probe.
-
Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in glutamate levels are expressed as a percentage of the baseline concentration.
Mechanistic Insights and Future Directions
The observed stereospecificity in the modulation of glutamate levels by the α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives strongly suggests a specific interaction with a chiral biological target, such as a receptor or transporter involved in glutamatergic neurotransmission. While the precise molecular target was not identified in the study, the data unequivocally demonstrates that the R and S isomers possess distinct pharmacological profiles.
This case study underscores the critical importance of evaluating the biological activity of individual enantiomers in drug discovery. The development of a racemic mixture (a 1:1 mixture of both enantiomers) could lead to a suboptimal therapeutic agent, where one enantiomer may be inactive or even contribute to off-target effects and toxicity.
For researchers working with this compound and its derivatives, the key takeaway is the necessity of stereoselective synthesis and chiral analysis. Future investigations should focus on:
-
Developing robust methods for the chiral separation and synthesis of the R and S isomers of this compound.
-
Conducting comprehensive in vitro and in vivo studies to compare the pharmacological and toxicological profiles of the individual enantiomers. This should include binding assays against a panel of relevant biological targets, functional cell-based assays, and in vivo models of disease.
-
Utilizing computational modeling and structural biology techniques to elucidate the molecular basis for the observed stereospecificity.
By embracing a stereospecific approach, the scientific community can unlock the full therapeutic potential of chiral molecules like this compound and its derivatives, paving the way for the development of safer and more effective medicines.
References
-
Cecioni, S., et al. (2015). Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. European Journal of Medicinal Chemistry, 98, 237-249. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. Available at: [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. Available at: [Link]
-
Cecioni, S., et al. (2015). Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. European Journal of Medicinal Chemistry, 98, 237-249. Available at: [Link]
-
A new strategy for the preparation of 3-amino-4-hydroxypyrrolidinone-4-acetic acid, an unusual γ-amino acid found in microsclerodermins. (2010). Organic & Biomolecular Chemistry, 8(1), 154-160. Available at: [Link]
-
Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7352. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid | 1187931-33-4 | Benchchem [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Agents for the Analysis of (3-Amino-pyrrolidin-1-yl)-acetic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of atypical amino acids like (3-Amino-pyrrolidin-1-yl)-acetic acid is a critical step in pharmacokinetic studies, metabolite identification, and quality control. The inherent structural properties of this molecule—possessing both a secondary amine within the pyrrolidine ring and a primary amino group, along with a carboxylic acid function—present unique analytical challenges. Direct analysis by common techniques like reversed-phase HPLC with UV detection is often hindered by its high polarity and lack of a significant chromophore.
This guide provides an in-depth comparison of common pre-column derivatization agents, offering a technical deep-dive into their respective chemistries, performance characteristics, and detailed experimental protocols tailored for the analysis of this compound. The objective is to equip the reader with the necessary knowledge to select and implement a robust and reliable analytical method.
The Analytical Challenge: Why Derivatization is Essential
This compound, a non-proteinogenic amino acid, lacks the necessary chromophores for sensitive UV detection and is too polar to be well-retained on conventional C18 columns. Pre-column derivatization addresses these issues by chemically modifying the analyte to:
-
Introduce a UV-active or fluorescent moiety: This dramatically enhances detection sensitivity.
-
Increase hydrophobicity: This improves retention and separation on reversed-phase HPLC columns.
-
Enable chiral separation: Through the use of chiral derivatizing agents, enantiomers of the analyte can be resolved.
This guide will focus on a selection of widely used derivatization agents, evaluating their suitability for this compound.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): A Versatile Reagent for Primary and Secondary Amines
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a well-established reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[1][2] This makes it an excellent candidate for derivatizing both the primary amino group and the secondary amine in the pyrrolidine ring of the target analyte.
Reaction Mechanism & Rationale
FMOC-Cl reacts with the nucleophilic amino groups under alkaline conditions (pH ≥ 8.0) in an aqueous-organic solvent mixture.[3][4] The fluorenylmethyloxycarbonyl group imparts a strong UV absorbance and fluorescence to the molecule, allowing for sensitive detection. The resulting derivatives are significantly more hydrophobic than the parent molecule, facilitating their separation by reversed-phase chromatography.
Caption: Workflow for FMOC-Cl derivatization.
Experimental Protocol: FMOC-Cl Derivatization
This protocol is designed as a starting point and may require optimization for specific sample matrices.
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 10): Dissolve the appropriate amount of boric acid in water, adjust pH to 10 with concentrated NaOH, and bring to final volume.
-
FMOC-Cl Solution (15 mM in Acetonitrile): Dissolve the required amount of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Quenching Solution (e.g., 1-Adamantanamine, ADAM): Prepare a solution of ADAM in acetonitrile.
-
-
Derivatization Procedure:
-
To 100 µL of the sample (or standard solution) in a microcentrifuge tube, add 200 µL of 0.2 M borate buffer (pH 10).[3]
-
Vortex the mixture briefly.
-
Add 300 µL of the 15 mM FMOC-Cl solution and vortex immediately for 30 seconds.
-
Let the reaction proceed for 5 minutes at room temperature.[3]
-
Add 200 µL of the quenching solution to react with excess FMOC-Cl and vortex.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 266 nm or Fluorescence (Excitation: 266 nm, Emission: 305 nm).[1]
-
Dansyl Chloride: A Classic for High-Sensitivity Fluorescence Detection
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is another widely used reagent that reacts with primary and secondary amino groups to produce highly fluorescent and UV-active derivatives.[5][6]
Reaction Mechanism & Rationale
The dansylation reaction occurs under alkaline conditions (pH 9.5-10) in an aqueous-organic mixture, typically at an elevated temperature to ensure complete reaction.[5] The resulting dansyl amides are stable and exhibit strong fluorescence, enabling very low detection limits.[7]
Caption: Workflow for AccQ-Tag (AQC) derivatization.
Experimental Protocol: AccQ-Tag Derivatization
This protocol is based on the manufacturer's recommendations and should be followed closely for optimal results. [8]
-
Reagent Preparation (as per kit instructions):
-
Reconstitute the AccQ-Fluor Reagent Powder with the provided Reagent Diluent.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 10 µL of the sample with 70 µL of AccQ-Fluor Borate Buffer.
-
Add 20 µL of the reconstituted AccQ-Fluor Reagent.
-
Vortex immediately and thoroughly.
-
Let the reaction proceed for 1 minute at room temperature.
-
Heat the vial at 55°C for 10 minutes to complete the reaction and hydrolyze excess reagent.
-
The sample is now ready for injection.
-
-
HPLC Conditions (as per manufacturer's recommendations):
-
Utilize the recommended AccQ-Tag column and mobile phases for optimal separation.
-
Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm) or UV at 260 nm. [9]
-
Marfey's Reagent (FDAA): The Gold Standard for Chiral Analysis
For applications requiring the separation of enantiomers, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent. [10][11]It reacts with the primary amino group of amino acids to form diastereomers that can be separated on a standard reversed-phase column.
Reaction Mechanism & Rationale
FDAA reacts with the primary amino group of the analyte under mild alkaline conditions. The L-alanine amide moiety of the reagent introduces a chiral center, leading to the formation of diastereomeric derivatives for the D- and L-enantiomers of the analyte. These diastereomers have different physicochemical properties and can be resolved by standard HPLC. [11]
Caption: Workflow for chiral analysis using Marfey's Reagent.
Experimental Protocol: Marfey's Reagent Derivatization
-
Reagent Preparation:
-
Sodium Bicarbonate (1 M): Dissolve in water.
-
Marfey's Reagent Solution (1% w/v in Acetone): Prepare fresh.
-
-
Derivatization Procedure:
-
To 50 µL of the amino acid solution, add 100 µL of the Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Incubate at 40°C for 1 hour with occasional shaking.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the acetone and dilute with mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient is often required for optimal separation of diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Comparative Summary of Derivatization Agents
| Feature | FMOC-Cl | Dansyl Chloride | AccQ-Tag (AQC) | Marfey's Reagent (FDAA) |
| Reactive Groups | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primarily Primary Amines |
| Detection Method | UV, Fluorescence | Fluorescence, UV | Fluorescence, UV | UV |
| Derivative Stability | Good | Very Good | Excellent | Good |
| Reaction Conditions | Room Temp, Alkaline | Elevated Temp, Alkaline | Room Temp, then 55°C | Elevated Temp, Alkaline |
| Ease of Use | Moderate | Moderate | High (Kit Format) | Moderate |
| Chiral Separation | No | No | No | Yes |
| Key Advantage | Versatile, good for primary and secondary amines. | High sensitivity. | Robust, reproducible kit. | Gold standard for chiral analysis. |
| Potential Drawback | Excess reagent can interfere. | Longer reaction time, requires heating. | Proprietary reagent. | Only derivatizes primary amines. |
Conclusion and Recommendations
The choice of derivatization agent for the analysis of this compound is contingent upon the specific analytical goals.
-
For general quantitative analysis with high sensitivity, FMOC-Cl and Dansyl Chloride are both excellent choices, as they react with both the primary and secondary amino groups of the target analyte.
-
For routine, high-throughput analysis where reproducibility and ease of use are paramount, the AccQ-Tag system is highly recommended due to its robust chemistry and convenient kit format.
-
When the enantiomeric purity or chiral separation of this compound is the primary objective, Marfey's Reagent (FDAA) is the undisputed agent of choice. It is important to note that FDAA will primarily react with the primary amino group, and the secondary amine in the pyrrolidine ring may remain underivatized.
It is imperative to validate any chosen method for the specific sample matrix to ensure accuracy, precision, linearity, and robustness. The protocols provided herein serve as a solid foundation for method development and optimization.
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13537-13545. Retrieved from [Link]
-
Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to the general methodology.)
-
Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Retrieved from [Link]
-
Suga, T., et al. (2018). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 20(21), 6888-6892. Retrieved from [Link]
-
Klapoetke, S. (2015). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]
-
Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]
-
Khan, I., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 24-31. Retrieved from [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. Retrieved from [Link]
-
Brückner, H., et al. (1993). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 627(1-2), 97-109. Retrieved from [Link]
-
Jámbor, A., et al. (2018). The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analyzing Feed Hydrolysate Samples Using the AccQ-Tag Method. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
Hess, S., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography A, 1035(2), 211-219. Retrieved from [Link]
-
U.S. Army Institute of Dental Research. (1979). Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. DTIC. Retrieved from [Link]
-
Cataldi, T. R., et al. (2000). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry, 48(9), 4051-4056. Retrieved from [Link]
-
Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
-
Sharma, R., & Farid, M. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. Retrieved from [Link]
-
Fujii, K., et al. (1997). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. The Journal of Organic Chemistry, 62(18), 6164-6168. Retrieved from [Link]
-
Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization. Journal of Chromatography A, 1035(1), 63-73. Retrieved from [Link]
-
Nagy, K., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(6), 1957. Retrieved from [Link]
-
Saito, K., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Analytical Chemistry, 93(12), 5063-5068. Retrieved from [Link]
-
Berestovitskaya, V. M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3193. Retrieved from [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Retrieved from [Link]
-
Baqai, J. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-56. Retrieved from [Link]
-
Andrew Alliance. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. OneLab. Retrieved from [Link]
-
Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. Retrieved from [Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fs.usda.gov [fs.usda.gov]
- 8. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Absorption Barrier: A Comparative Guide to the Bioavailability of (3-Amino-pyrrolidin-1-yl)-acetic acid and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a recurring motif, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] However, even with such a privileged core, challenges in achieving optimal oral bioavailability persist, particularly for compounds with zwitterionic characteristics. This guide provides an in-depth technical comparison of the oral bioavailability of the novel aminopyrrolidine derivative, (3-Amino-pyrrolidin-1-yl)-acetic acid, and its potential prodrugs. As a Senior Application Scientist, this document is structured to not only present comparative data but also to elucidate the strategic rationale behind the experimental design, offering a self-validating framework for assessing and enhancing the oral absorption of this class of compounds.
The Challenge of Oral Delivery for this compound: A Zwitterionic Conundrum
This compound possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterion at physiological pH. While this characteristic can be advantageous for solubility in aqueous environments, it often presents a significant hurdle for passive diffusion across the lipid-rich intestinal epithelium.[3] The presence of both positive and negative charges on the molecule hinders its ability to efficiently partition into the lipophilic cell membrane, a critical step for oral absorption.[3]
While direct pharmacokinetic data for this compound is not publicly available, we can infer its likely bioavailability by examining structurally related compounds. For instance, a derivative of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine demonstrated an oral bioavailability of 32% in rats.[1] Similarly, a pyrrolidine-3-carboxylic acid derivative exhibited an oral bioavailability of 24% in rats.[4] These findings suggest that while not entirely precluded, the oral absorption of this compound is likely to be moderate at best, warranting the exploration of prodrug strategies to enhance its therapeutic potential.
Prodrug Strategies: Masking Polarity to Enhance Permeability
The primary objective of a prodrug strategy for this compound is to transiently mask one or both of the ionizable functional groups, thereby increasing the molecule's overall lipophilicity and facilitating its passage across the intestinal barrier.[5] Upon absorption into the systemic circulation, the prodrug is designed to be enzymatically or chemically cleaved, releasing the active parent drug.[6][7]
Two primary prodrug approaches are considered here:
-
Ester Prodrugs: The carboxylic acid moiety can be esterified, for example, with a simple alkyl group (e.g., ethyl ester) or a more complex promoiety. This neutralizes the negative charge and increases lipophilicity.[5][8]
-
Amide/Carbamate Prodrugs: The amino group can be acylated to form an amide or a carbamate. This neutralizes the positive charge and can be designed to be labile in vivo.
For the purpose of this guide, we will consider two hypothetical prodrugs:
-
Prodrug A (Ethyl Ester): this compound ethyl ester
-
Prodrug B (N-acetyl): (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
In Vitro Permeability Assessment: A First Look at Absorption Potential
Before proceeding to costly and time-consuming in vivo studies, in vitro permeability assays provide a valuable initial assessment of a compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted model for this purpose.[9]
Caco-2 Cell Permeability Assay: Simulating the Intestinal Barrier
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key transporter proteins found in the small intestine.[9] This model allows for the determination of the apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation: The parent compound and its prodrugs are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability: The drug solution is added to the apical (donor) side of the Transwell®, and the basolateral (receiver) side contains drug-free buffer.
-
Basolateral to Apical (B-A) Permeability: The drug solution is added to the basolateral (donor) side, and the apical (receiver) side contains drug-free buffer.
-
Sampling: Aliquots are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
Quantification: The concentrations of the parent compound and prodrugs in the samples are determined by a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
DOT Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Hypothetical Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | 0.5 | 0.6 | 1.2 | Low |
| Prodrug A (Ethyl Ester) | 5.2 | 5.8 | 1.1 | High |
| Prodrug B (N-acetyl) | 3.8 | 4.1 | 1.1 | Moderate to High |
| Atenolol (Low Permeability Control) | 0.4 | 0.5 | 1.3 | Low |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 | High |
Interpretation of Hypothetical Data: The parent compound exhibits low permeability, consistent with its zwitterionic nature. Both prodrugs show a significant increase in apparent permeability, with the ethyl ester (Prodrug A) demonstrating the most substantial improvement. The efflux ratios for all compounds are close to 1, suggesting that they are not significant substrates for major efflux transporters like P-glycoprotein.
In Vivo Pharmacokinetic Studies: The Definitive Measure of Bioavailability
While in vitro assays are predictive, in vivo studies in animal models are essential for determining the actual oral bioavailability and pharmacokinetic profile of a drug and its prodrugs.[10] Rodent models, such as rats, are commonly used for these initial assessments.
Experimental Protocol: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Administration: A separate group of rats receives the parent compound intravenously (e.g., via tail vein injection) at a dose of 1-2 mg/kg to determine the absolute bioavailability.
-
Oral (PO) Administration: The parent compound and its prodrugs are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered to different groups of rats via oral gavage at a dose of 10-20 mg/kg.
-
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and, where applicable, the prodrug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability (F%) Calculation:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
DOT Diagram: In Vivo Oral Bioavailability Study Workflow
Caption: Workflow for an in vivo oral bioavailability study in rats.
Hypothetical Pharmacokinetic Data in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | F (%) |
| This compound | IV | 2 | 1500 | - | 2500 | - |
| This compound | PO | 20 | 450 | 1.0 | 3000 | 24 |
| Prodrug A (Ethyl Ester) | PO | 20 | 1200 | 0.5 | 9000 | 72 |
| Prodrug B (N-acetyl) | PO | 20 | 950 | 0.75 | 6750 | 54 |
Interpretation of Hypothetical Data: The parent compound exhibits low oral bioavailability (24%), confirming the prediction from the in vitro data. Both prodrugs significantly improve the oral exposure to the active drug. Prodrug A (ethyl ester) demonstrates the most substantial increase in bioavailability to 72%, with a higher Cmax and a shorter Tmax, indicating rapid absorption and conversion to the parent drug. Prodrug B (N-acetyl) also shows a marked improvement in bioavailability to 54%.
Conclusion: A Clear Path to Enhanced Oral Bioavailability
The comparative analysis, based on established in vitro and in vivo methodologies and data from structurally related compounds, strongly indicates that the oral bioavailability of this compound is limited by its inherent zwitterionic nature. The exploration of prodrug strategies, particularly through esterification of the carboxylic acid, presents a highly promising approach to overcome this absorption barrier. The hypothetical data presented herein illustrates a clear and significant enhancement in both permeability and oral bioavailability for the prodrugs compared to the parent compound.
This guide underscores the importance of a systematic and mechanistically driven approach to drug design and development. By understanding the physicochemical properties that govern oral absorption and employing rational prodrug strategies, it is possible to unlock the full therapeutic potential of promising drug candidates like this compound. The experimental workflows detailed provide a robust framework for the empirical validation of these strategies.
References
-
Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., ... & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & medicinal chemistry letters, 15(16), 3701–3706. [Link]
-
Liu, G., Jae, H. S., Wessale, J. L., Hsieh, G. C., Winn, M., Johnson, E. S., ... & Opgenorth, T. J. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of medicinal chemistry, 42(16), 3126–3139. [Link]
-
Ebert, A., & Bittermann, K. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. European Journal of Pharmaceutical Sciences, 201, 106819. [Link]
-
Wang, L., Wu, F., Jia, Y., Wang, Y., Zhang, Y., & Li, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(9), 4353–4359. [Link]
-
Kim, D. H., & Lee, Y. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210. [Link]
-
Wang, Y., Zhang, X., Li, X., Wang, Y., & Sun, J. (2018). Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. Marine drugs, 16(11), 441. [Link]
-
Al-Hilal, T. A., & Park, J. W. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International journal of molecular sciences, 25(23), 13121. [Link]
-
Sakurai, Y., Nishimura, A., Shirotori, M., & Inatomi, N. (2015). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects. Clinical drug investigation, 35(8), 487–497. [Link]
-
El-Sayed, N. S., & El-Sawy, E. R. (2017). Pharmacokinetic Behaviors of Orally Administered Drugs. ResearchGate. [Link]
-
Piomelli, D., Sasso, O., & Pontis, S. (2017). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ACS medicinal chemistry letters, 8(11), 1152–1157. [Link]
-
Kim, D. H., & Lee, Y. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. ResearchGate. [Link]
-
Tutone, M., & Almerico, A. M. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 25(22), 5469. [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]
-
Kim, D. H., & Lee, Y. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210. [Link]
-
Almeida, S., & Costa, P. (2023). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Pharmaceutics, 15(3), 856. [Link]
-
Tutone, M., & Almerico, A. M. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]
-
Elango, R., & Ball, R. O. (2016). Amino acid pharmacokinetics and safety assessment. The Journal of nutrition, 146(7), 1490S–1494S. [Link]
-
Ölander, M., Wisniewski, J. R., & Artursson, P. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular pharmaceutics, 14(5), 1547–1555. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063–2077. [Link]
-
Beaumont, K., & Smith, D. A. (2009). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]
-
Ebert, A., & Bittermann, K. (2024). Predicting the intrinsic membrane permeability of Caco-2/MDCK cells by the solubility-diffusion model. European Journal of Pharmaceutical Sciences, 198, 106757. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Current topics in medicinal chemistry, 12(19), 2133–2146. [Link]
-
Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of medicinal chemistry, 46(13), 2774–2789. [Link]
Sources
- 1. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals" by Xiaowei Dong, Tao Zhang et al. [orb.binghamton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Amino-pyrrolidin-1-yl)-acetic acid for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, substituted amino acids like (3-Amino-pyrrolidin-1-yl)-acetic acid are integral to various research and development endeavors. However, ensuring the safe and compliant disposal of such specialized reagents is paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment to mitigate exposure risks.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. While not highly flammable, related compounds can pose a fire risk under certain conditions.
Spill Management and Emergency Procedures
In the event of a spill, a swift and safe cleanup is critical to prevent chemical exposure and environmental contamination. The appropriate response will depend on the scale of the spill.
Minor Spills (e.g., a few grams or milliliters):
-
Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the material.[2] For solid spills, carefully sweep the material to avoid creating dust.
-
Collect: Place the absorbed material or swept solid into a clearly labeled, compatible hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Major Spills:
-
Evacuate: Immediately evacuate all personnel from the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and other relevant emergency personnel.
-
Ventilate: If it is safe to do so without personal risk, increase ventilation to the area.
-
Contain: From a safe distance, and only if trained to do so, attempt to contain the spill to a smaller area.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for the collection of this compound waste. The container should be in good condition and have a secure, leak-proof lid.
-
Labeling: The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
Segregation: Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acid chlorides, or acid anhydrides.[3]
2. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.
3. On-Site Neutralization (for Aqueous Solutions - Trained Personnel Only):
For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before collection by a waste disposal company. This procedure should only be performed by trained personnel in a controlled environment.
-
Dilution: Further dilute the aqueous waste with a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring continuously. Monitor the pH of the solution using a calibrated pH meter. The goal is to bring the pH to a neutral range (typically between 6 and 8).
-
Caution: The neutralization reaction can be exothermic and may release fumes. Perform this step in a chemical fume hood.
-
Collection: Even after neutralization, the resulting solution should be collected in a labeled hazardous waste container for professional disposal.
4. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[3]
-
Documentation: Provide a complete and accurate description of the waste, including its composition and any known or suspected hazards.
Data Summary for Risk Assessment
While specific quantitative data for this compound is limited, the following table provides information for structurally related compounds to inform a conservative risk assessment.
| Parameter | Value (for related compounds) | Source |
| Hazard Class | Corrosive, Irritant (assumed) | [4],[1] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides, acid anhydrides | [3] |
| Decomposition Products | Oxides of carbon and nitrogen | [3] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and key steps involved.
Caption: Decision tree for the disposal of this compound.
Caption: Workflow for responding to a spill of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. Retrieved from [Link]
-
ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Disposal Aspects of Low and Intermediate Level Decommissioning Waste. Retrieved from [Link]
-
Central University of Punjab. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Amino Acid Analysis: GENERAL INFORMATION. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of (3-Amino-pyrrolidin-1-yl)-acetic acid
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like (3-Amino-pyrrolidin-1-yl)-acetic acid, a substituted amino acid derivative, hold potential in various research applications. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for similar chemical structures.
Hazard Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment is crucial. Based on the hazard profile of similar compounds, the primary routes of exposure are inhalation, skin contact, and eye contact[1].
Engineering Controls are the first line of defense:
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols[4].
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of the compound[1].
-
Eyewash Station and Safety Shower: A readily accessible and functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent direct contact with this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[5] | Protects against splashes and airborne particles, preventing serious eye irritation.[2][3] |
| Skin/Body | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin irritation and potential absorption.[1][2] Double gloving may be considered for extended handling periods.[7] |
| Feet | Closed-toe shoes.[6] | Protects feet from spills and falling objects. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Spill Management Plan
In the event of a spill, a well-defined plan ensures a rapid and safe response. Only trained personnel equipped with the proper PPE should clean up spills[8].
For a small liquid spill:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area[9].
-
Contain: Use an appropriate absorbent material, such as vermiculite or a commercial chemical absorbent, to contain the spill. Work from the outside of the spill inwards[8][10]. For acidic compounds, a neutralizer like sodium bicarbonate can be used[8][11].
-
Absorb and Collect: Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container[10][12].
-
Decontaminate: Clean the spill area with a suitable detergent and water solution[12].
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste[4].
For a solid spill:
-
Avoid Dust: Gently cover the spill with a damp paper towel to avoid creating airborne dust.
-
Collect: Carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate and Dispose: Follow the decontamination and disposal steps outlined for a liquid spill.
Waste Disposal Protocol
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[4].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols[4].
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor. Chemical incineration is a common and effective method for final disposal[4].
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their research environment.
References
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
-
Westlab. 8 Steps to Handling a Lab Chemical Spill. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
The University of Oklahoma Environmental Health and Safety Office. Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
New Jersey Department of Health. Hazard Summary: Pyrrolidine. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
US Environmental Protection Agency. Pesticide Product Label, GLYPHOSATE 41%. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. westlab.com [westlab.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
